4-Chloroheptan-1-OL
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89940-13-6 |
|---|---|
Molecular Formula |
C7H15ClO |
Molecular Weight |
150.64 g/mol |
IUPAC Name |
4-chloroheptan-1-ol |
InChI |
InChI=1S/C7H15ClO/c1-2-4-7(8)5-3-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
FLFBORSLGFBMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroheptan-1-ol
Introduction
4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a primary alcohol (-OH) and a secondary alkyl chloride (-Cl) group. Its structure, consisting of a seven-carbon chain, suggests it would be a liquid at room temperature with limited water solubility. The presence of two functional groups imparts a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis. This document aims to provide a comprehensive overview of its predicted physical and chemical properties for researchers, scientists, and professionals in drug development.
Physical Properties
The physical properties of this compound are influenced by the interplay of the polar hydroxyl and chloro groups and the nonpolar heptyl chain. The hydroxyl group allows for hydrogen bonding, which is expected to significantly increase its boiling point compared to its non-hydroxylated counterpart, 4-chloroheptane.[1][2] The position of the functional groups also plays a role in determining properties like boiling point and density.[3][4]
Structural and Molecular Data of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Chloroheptan-4-ol[5] | 7-Chloroheptan-1-ol | 4-Chloroheptane[6] |
| IUPAC Name | This compound | 1-Chloroheptan-4-ol | 7-Chloro-1-heptanol | 4-Chloroheptane |
| CAS Number | Not Available | Not Available | 55944-70-2 | 998-95-8 |
| Molecular Formula | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅Cl |
| Molecular Weight | 150.65 g/mol | 150.64 g/mol | 150.65 g/mol | 134.65 g/mol |
Predicted and Known Physical Properties
| Property | This compound (Estimated) | 1-Chloroheptan-4-ol (Computed)[5] | 7-Chloroheptan-1-ol (Experimental) | 4-Chloroheptane (Experimental) |
| Boiling Point | ~200-215 °C | Not Available | 207.22 °C (rough estimate) | 152.39 °C (estimate) |
| Melting Point | < 0 °C | Not Available | 11 °C | -69.5 °C (estimate) |
| Density | ~0.99 g/cm³ | Not Available | 0.9998 g/cm³ | 0.8710 g/cm³ |
| Flash Point | ~95-100 °C | Not Available | 96.5 °C | Not Available |
| XLogP3 | ~2.4 | 2.3 | Not Available | Not Available |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two functional groups: a primary alcohol and a secondary alkyl chloride.
Reactivity of the Primary Alcohol:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[7][8]
-
Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[9]
-
Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[10]
Reactivity of the Secondary Alkyl Chloride:
-
Nucleophilic Substitution: As a secondary alkyl halide, it can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with various nucleophiles (e.g., CN⁻, OR⁻, NH₃). The reaction pathway will depend on the strength of the nucleophile and the reaction conditions.[11][12]
-
Elimination: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to yield an alkene.[12]
Spectroscopic Data (Predicted)
NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show a broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.[13] The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at approximately 3.4-4.5 ppm. The proton on the carbon bearing the chlorine atom (-CHCl-) would likely be a multiplet in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) and methyl protons would appear upfield between 0.9 and 2.0 ppm.
-
¹³C NMR: The carbon attached to the hydroxyl group (C1) is predicted to have a chemical shift in the range of 50-65 ppm.[13] The carbon bonded to the chlorine atom (C4) would also be downfield, likely in a similar range. The other carbon signals would appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[13] A C-O stretching band would be observed around 1000-1200 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.
Mass Spectrometry
In mass spectrometry, alcohols typically undergo alpha-cleavage and dehydration.[14][15] Therefore, fragmentation of this compound could result in the loss of water (M-18 peak). Alpha-cleavage next to the hydroxyl group would lead to a fragment with m/z = 31 (CH₂OH⁺). Cleavage at the C-Cl bond could also occur.
Experimental Protocols
A plausible synthesis for a chloroalkanol like this compound could involve the hydrochlorination of a corresponding unsaturated alcohol.
General Synthesis of a Chloroalkanol
A general method for synthesizing a chloroalkanol can be adapted from known procedures for similar compounds. For instance, the reaction of an unsaturated alcohol with hydrochloric acid.
Materials:
-
Hept-3-en-1-ol
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hept-3-en-1-ol is dissolved in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Biological Activity and Signaling Pathways
There is currently no available information in scientific literature regarding the biological activity or any associated signaling pathways for this compound. Research into its biological effects would be necessary to determine its potential applications in drug development or its toxicological profile.
Conclusion
This compound is a halogenated alcohol for which specific experimental data is scarce. However, based on the known properties of its isomers and related compounds, as well as fundamental chemical principles, we can predict its key physicochemical characteristics. It is expected to be a liquid with a relatively high boiling point due to hydrogen bonding, with versatile reactivity stemming from its primary alcohol and secondary alkyl chloride functional groups. The predicted spectroscopic data provides a basis for its identification and characterization. Further experimental investigation is required to validate these predictions and to explore its potential applications.
References
- 1. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 1-Chloroheptan-4-ol | C7H15ClO | CID 18921064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloroheptane | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 12. studymind.co.uk [studymind.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Chloroheptan-1-ol: Synthesis, Properties, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloroheptan-1-ol, a halogenated alcohol of interest in synthetic organic chemistry and potentially in the assessment of genotoxic impurities in pharmaceutical manufacturing. This document details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties. A plausible synthetic route and characterization methodologies are outlined based on established chemical principles for analogous haloalcohols. Furthermore, this guide explores the potential biological implications of this compound, drawing parallels with related chloroalkanol compounds known for their reactivity and toxicological profiles. A hypothetical signaling pathway illustrating the potential mechanism of action of genotoxic haloalkanols is also presented.
Chemical Identity and Properties
This compound is a bifunctional organic molecule containing both a chlorine atom and a primary alcohol functional group. Its chemical structure presents opportunities for a variety of chemical transformations, making it a potential intermediate in organic synthesis.
| Identifier | Value | Reference |
| IUPAC Name | 4-Chloro-1-heptanol | |
| CAS Number | 89940-13-6 | |
| Molecular Formula | C₇H₁₅ClO | |
| Molecular Weight | 150.65 g/mol | |
| Appearance | Expected to be a colorless liquid | |
| Boiling Point | Estimated based on related compounds | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis and Characterization
Proposed Synthetic Protocol: Hydroboration-Oxidation of 4-Chlorohept-1-ene
This two-step procedure is a reliable method for the anti-Markovnikov addition of a hydroxyl group to a double bond.
Step 1: Hydroboration
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorohept-1-ene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a solution of sodium hydroxide (B78521) (3 M, 1.2 equivalents) to the flask.
-
Following the base addition, add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise, ensuring the temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the heptyl chain, with characteristic shifts for the protons adjacent to the chlorine atom and the hydroxyl group. |
| ¹³C NMR | Seven distinct carbon signals, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations. |
Potential Reactivity and Biological Significance
Halogenated alcohols like this compound are known to undergo a variety of chemical reactions, with their biological activity often linked to their electrophilic nature.
Intramolecular Cyclization (Williamson Ether Synthesis)
In the presence of a base, this compound can undergo an intramolecular Sₙ2 reaction to form a cyclic ether, 2-propyloxetane. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, displacing the chloride ion.
Caption: Intramolecular cyclization of this compound.
Potential Genotoxicity
Short-chain haloalcohols, such as 4-chloro-1-butanol, are recognized as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Their toxicity is often attributed to their ability to act as alkylating agents, reacting with nucleophilic sites in biological macromolecules like DNA. This can lead to mutations and potentially carcinogenicity. Given its structural similarity, this compound should be handled with appropriate caution and its potential for genotoxicity considered, particularly if it is an intermediate or potential impurity in a drug manufacturing process.
Hypothetical Signaling Pathway: DNA Damage Response
The alkylating nature of haloalkanols suggests they could trigger a DNA damage response pathway. The following diagram illustrates a simplified, hypothetical pathway that could be activated by a genotoxic agent like this compound.
Caption: Hypothetical signaling pathway for a genotoxic haloalkanol.
Conclusion
This compound is a halogenated alcohol with potential applications in organic synthesis. While specific experimental data for this compound is limited, its synthesis, characterization, and reactivity can be inferred from related compounds. Professionals in drug development should be aware of the potential for haloalkanols to be genotoxic impurities and employ sensitive analytical methods for their detection and quantification. Further research into the specific biological activities of this compound is warranted to fully understand its toxicological profile and potential therapeutic or hazardous effects.
An In-depth Technical Guide to the Solubility and Stability of 4-Chloroheptan-1-ol
Introduction
4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a hydroxyl group and a chlorine atom. This structure imparts a degree of polarity while the seven-carbon chain maintains significant nonpolar character. These features are critical in determining its solubility in various solvents and its overall stability under different environmental conditions. Understanding these properties is essential for researchers, scientists, and drug development professionals in contexts such as reaction chemistry, formulation, and toxicology.
Predicted Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. The polar hydroxyl group can engage in hydrogen bonding with polar solvents, while the hydrophobic heptyl chain favors dissolution in nonpolar organic solvents. The presence of the chlorine atom slightly increases the molecule's polarity compared to 1-heptanol (B7768884).
Based on data for 1-heptanol, which is very slightly soluble in water but miscible with ethanol (B145695) and ether, a similar trend can be predicted for this compound.[1][2] The long hydrocarbon chain is the dominant factor in its interaction with water, leading to low aqueous solubility.[3]
Table 1: Predicted Solubility of this compound at 25°C
| Solvent | Predicted Solubility | Rationale |
| Water | Very Slightly Soluble (~1-2 g/L) | The polar hydroxyl group allows for some hydrogen bonding with water, but the long, nonpolar heptyl chain significantly limits miscibility.[1][3][4] |
| Ethanol | Miscible | The ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl chain has favorable interactions with the heptyl chain of this compound.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that can effectively solvate the polar hydroxyl group.[5] |
| Acetone | Soluble | Acetone is a polar aprotic solvent that can interact favorably with the polar end of the molecule.[3] |
| Diethyl Ether | Miscible | Diethyl ether is a relatively nonpolar solvent that can effectively solvate the nonpolar heptyl chain.[1] |
| Hexane | Soluble | Hexane is a nonpolar solvent, and its interactions with the long alkyl chain of this compound are favorable. |
Predicted Stability Profile
The stability of this compound is influenced by its functional groups. The alcohol group is generally stable but can be oxidized under harsh conditions. The carbon-chlorine bond is susceptible to nucleophilic substitution and elimination reactions, particularly under basic conditions or at elevated temperatures.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
| pH | ||
| Acidic (pH 1-3) | Relatively Stable | Dehydration to form an alkene may occur at elevated temperatures in the presence of strong, non-nucleophilic acids. |
| Neutral (pH 6-8) | Stable | Slow hydrolysis of the C-Cl bond is possible over extended periods. |
| Basic (pH 9-14) | Unstable | Prone to elimination (dehydrochlorination) to form hept-3-en-1-ol or hept-4-en-1-ol. Nucleophilic substitution of the chloride by hydroxide (B78521) is also possible. |
| Temperature | ||
| Ambient Temperature | Stable | Generally stable when protected from light and reactive chemicals.[6][7] |
| Elevated Temperature | Moderately Stable | May undergo thermal decomposition, potentially through dehydrochlorination. Halogenated hydrocarbons can be thermally treated for destruction at very high temperatures (982 to 1204°C).[8] |
| Light | ||
| UV/Visible Light | Potentially Unstable | Photolytic cleavage of the C-Cl bond is a possibility, leading to radical formation and subsequent degradation products. |
Experimental Protocols
Protocol 1: Determination of Aqueous and Organic Solubility (Flask Method - adapted from OECD 105)
This protocol is suitable for determining the solubility of this compound in various solvents.[9][10][11][12]
1. Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)
2. Procedure:
-
Preliminary Test: Add a small amount of this compound to the chosen solvent at room temperature and observe its solubility to estimate the approximate range.
-
Equilibration: Add an excess amount of this compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a constant temperature bath (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.
-
Sample Analysis:
-
Carefully take an aliquot of the supernatant. If suspended particles are present, centrifuge the sample.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the aliquot using a validated analytical method, such as GC-FID.
-
Prepare a calibration curve using standards of known concentrations.
-
-
Calculation: Determine the solubility from the measured concentration in the saturated solution.
Protocol 2: Stability Assessment (based on ICH Q1A(R2) Guidelines)
This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.[13][14]
1. Materials:
-
Pure this compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Environmental chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV, or GC-FID)
2. Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents at a known concentration.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Store the solutions at different pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Long-Term Stability Study:
-
Store samples of this compound under controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[15]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term studies), withdraw samples.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV or GC-FID) to determine the amount of remaining this compound and to detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify potential degradation products.
-
Determine the degradation kinetics if possible.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for solubility determination.
Caption: Workflow for stability assessment.
Summary
While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the properties of analogous compounds. It is predicted to have low solubility in water and good solubility in organic solvents. The stability of this compound is expected to be good under neutral, ambient conditions, but it is likely to degrade under basic, high-temperature, or photolytic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical properties.
References
- 1. foodb.ca [foodb.ca]
- 2. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. zeeco.com [zeeco.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 10. filab.fr [filab.fr]
- 11. Water Solubility | Scymaris [scymaris.com]
- 12. laboratuar.com [laboratuar.com]
- 13. database.ich.org [database.ich.org]
- 14. pharma.gally.ch [pharma.gally.ch]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
A Technical Guide to the Potential Biological Activity of 4-Chloroheptan-1-OL
Disclaimer: There is currently a lack of specific scientific literature detailing the biological activity of 4-Chloroheptan-1-ol. This guide, therefore, provides a framework for investigating its potential biological effects based on the activities of structurally related compounds and established methodologies for the assessment of novel chemical entities. The information presented herein is intended for research and drug development professionals and should be considered a theoretical and practical guide for investigation, not a definitive summary of known effects.
Introduction and Physicochemical Properties
This compound is a halogenated alkanol. Its structure suggests potential for various chemical interactions within a biological system. The presence of a chlorine atom, a hydroxyl group, and a seven-carbon chain imparts a degree of lipophilicity and the potential for hydrogen bonding. While no specific biological data for this compound is readily available, the broader class of chlorinated hydrocarbons and halogenated alkanes has been studied, and these studies can provide insights into its potential toxicological and pharmacological profile.[1][2][3][4][5][6]
Postulated Biological Activity Based on Structural Analogs
Based on the known biological activities of other short-chain chlorinated hydrocarbons, this compound may exhibit cytotoxic and neurotoxic effects.[1][3][4][6] Halogenated alkanes can interfere with cellular processes through various mechanisms, including disruption of cell membranes, inhibition of enzymes, and interference with nerve impulse transmission.[1][5] The presence of the hydroxyl group might influence its metabolic fate and potential for conjugation reactions within the body.
Potential Mechanisms of Action:
-
Cytotoxicity: Disruption of cell membrane integrity leading to necrosis or apoptosis.[7]
-
Neurotoxicity: Interference with nerve impulse transmission.[1]
-
Enzyme Inhibition: The compound could potentially bind to and inhibit the activity of various enzymes.[8][9][10]
Hypothetical Experimental Workflow for Biological Activity Assessment
A systematic approach is necessary to elucidate the biological activity of a novel compound like this compound. The following workflow outlines a potential investigational strategy, starting with computational predictions and progressing to in vitro assays.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biozoojournals.ro [biozoojournals.ro]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
In-Depth Technical Guide: Material Safety Data Sheet for 4-Chloroheptan-1-ol
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Chloroheptan-1-ol was found in the available public records. The following information has been compiled from data on structurally analogous compounds, including 4-chloro-1-butanol, 1-chloroheptane, and other short-chain chloroalkanes and primary alcohols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a supplementary resource to established laboratory safety protocols.
Chemical Identification and Physical Properties
Table 1: Estimated Physical and Chemical Properties of this compound
| Property | Estimated Value/Information | Basis for Estimation |
| Molecular Formula | C7H15ClO | - |
| Molecular Weight | 150.65 g/mol | - |
| Appearance | Colorless to light yellow liquid | Analogy with similar chloroalkanes and alcohols. |
| Odor | Faint, possibly characteristic alcoholic or chlorinated odor | General properties of alcohols and chloroalkanes. |
| Boiling Point | Higher than corresponding alkanes and chloroalkanes due to hydrogen bonding. | Alcohols exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The hydroxyl group allows for some water solubility, but the long carbon chain decreases it.[1] |
| Density | Likely less dense than water. | The density of many alcohols is less than that of water.[2] |
Hazard Identification and GHS Classification
Based on the hazard profiles of similar chloroalkanes and alcohols, this compound is anticipated to present several health and environmental hazards.
Table 2: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
Warning: As an alkylating agent, haloalkanes are potential carcinogens.[3] Chloroalkanes are stable compounds that can bioaccumulate in the environment.[4]
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of exposure. The following protocols are based on general procedures for handling chlorinated hydrocarbons and alcohols.
In case of exposure, follow this general workflow:
Caption: General First-Aid Workflow for Chemical Exposure.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[5]
-
Skin Contact: Promptly remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Ingestion: If swallowed, get medical attention immediately. Do NOT induce vomiting.[5]
Experimental Protocols and Handling
Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, general laboratory procedures for handling halogenated hydrocarbons should be strictly followed.
General Handling and Storage Workflow:
Caption: Recommended Handling and Storage Workflow.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.
Incompatible Materials:
-
Strong oxidizing agents.
-
Alkali metals.[7]
-
Reacts explosively with many chemicals, including alcohols.[8]
Toxicological Information
Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on similar substances.
Table 3: Inferred Toxicological Profile of this compound
| Effect | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. |
| Respiratory or Skin Sensitization | No data available to suggest sensitization. |
| Germ Cell Mutagenicity | No specific data, but some halogenated hydrocarbons have shown mutagenic potential. |
| Carcinogenicity | Chloroalkanes are classified as potentially carcinogenic to humans.[4] |
| Reproductive Toxicity | No specific data available. |
| STOT-Single Exposure | May cause respiratory irritation. |
| STOT-Repeated Exposure | Prolonged or repeated exposure may cause damage to organs. |
| Aspiration Hazard | May be harmful if swallowed and enters airways.[9] |
Chlorinated aromatic hydrocarbons can elicit numerous toxic effects, including body weight loss, immunotoxicity, and hepatotoxicity.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 3. Haloalkane - Wikipedia [en.wikipedia.org]
- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. "ALCOHOLS" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 8. CCOHS: Chlorine [ccohs.ca]
- 9. download.basf.com [download.basf.com]
- 10. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Examination of 4-Chloroheptan-1-OL: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive theoretical and computational chemistry workflow for the characterization of 4-Chloroheptan-1-OL. While specific experimental and computational studies on this molecule are not extensively available in current literature, this guide provides a robust framework for such an investigation. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT), this paper details the protocols for geometric optimization, electronic property calculation, and spectroscopic analysis. All methodologies, representative data, and logical workflows are presented to serve as a foundational guide for researchers undertaking similar molecular characterization studies.
Introduction
This compound is an organic molecule featuring a hydroxyl functional group and a chlorine substituent on a heptane (B126788) backbone.[1][2] Such haloalcohols are of interest in synthetic chemistry as intermediates and building blocks. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for predicting their behavior in chemical reactions and biological systems. Computational chemistry offers a powerful, non-experimental approach to determine these properties with high accuracy.[3]
This whitepaper proposes a standard computational protocol for the ab initio study of this compound. The methods described herein are widely applied in the field for the analysis of haloalkanes and alcohols, providing reliable predictions of molecular properties.[4][5][6]
Proposed Computational Methodology
The core of the theoretical investigation involves quantum mechanical calculations to solve the molecular Schrödinger equation.[3] Density Functional Theory (DFT) is selected as the primary method due to its excellent balance of computational cost and accuracy for organic molecules.[4][5][7]
Software and Hardware
All calculations would be performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing (HPC) cluster to manage the processing requirements.
Geometric Optimization and Vibrational Frequency Analysis
The first step is to determine the lowest energy conformation of this compound.
Protocol:
-
Initial Structure: The 3D structure of this compound is constructed using a molecular builder.
-
Conformational Search: A conformational search is performed using a lower-level theory (e.g., molecular mechanics with an MMFF force field) to identify potential low-energy isomers.
-
DFT Optimization: The most stable conformers are then subjected to full geometry optimization using the DFT method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[4][5] A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a good description of electron distribution, including polarization and diffuse functions.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.
Electronic Structure and Property Calculation
Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties of the molecule.
Protocol:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: To understand the charge distribution, a Mulliken population analysis is conducted. This partitions the total electron density among the atoms, providing insight into atomic charges and identifying electrophilic/nucleophilic sites.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map provides a clear visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Representative Data and Analysis
The following tables present hypothetical, yet realistic, data that would be expected from the computational analysis of this compound.
Table 1: Optimized Geometric Parameters (Selected)
This table summarizes key structural parameters for the molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Cl | 1.80 Å |
| C-O | 1.43 Å | |
| O-H | 0.97 Å | |
| C-C (avg) | 1.53 Å | |
| Bond Angles | C-C-Cl | 110.5° |
| C-O-H | 108.9° | |
| C-C-C (avg) | 112.0° | |
| Dihedral Angle | Cl-C4-C3-C2 | -178.5° |
Table 2: Calculated Electronic and Thermodynamic Properties
This table presents the key electronic and thermodynamic descriptors.
| Property | Value | Unit |
| Energy of HOMO | -7.2 eV | electron Volts |
| Energy of LUMO | 1.5 eV | electron Volts |
| HOMO-LUMO Gap | 8.7 eV | electron Volts |
| Dipole Moment | 2.15 | Debye |
| Gibbs Free Energy | -850.123 | Hartrees |
| Enthalpy of Formation | -95.5 | kcal/mol |
Table 3: Mulliken Atomic Charges (Selected Atoms)
This table shows the calculated partial charges on key atoms within the molecule.
| Atom | Atom Number | Mulliken Charge (e) |
| Cl | Cl1 | -0.21 |
| O | O1 | -0.65 |
| H (of OH) | H16 | +0.42 |
| C (bonded to Cl) | C4 | +0.15 |
| C (bonded to O) | C1 | +0.25 |
Visualizations
Diagrams are essential for representing workflows and molecular properties. The following are generated using the DOT language.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Logical relationship between key electronic structure concepts.
Conclusion
This whitepaper presents a standardized and robust computational methodology for the theoretical characterization of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, electronic, and thermodynamic properties. The provided protocols for geometry optimization, frequency analysis, and electronic structure calculations, along with the representative data, serve as a valuable blueprint for researchers. This framework enables the prediction of molecular behavior, guiding future experimental work in synthetic chemistry and drug development.
References
- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Alcohols - Creative Chemistry [creative-chemistry.org.uk]
- 3. Computational chemistry - Wikipedia [en.wikipedia.org]
- 4. Systematic errors in DFT calculations of haloalkane heats of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 7. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]
Paclitaxel: A Technical Guide to Natural Occurrence and Biosynthesis
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696) (Taxol®), a highly functionalized diterpenoid, is a cornerstone in the treatment of a variety of cancers.[1] Originally isolated from the Pacific yew (Taxus brevifolia), its complex structure and low natural abundance have driven extensive research into its biosynthesis and alternative production methods.[2][3][4] This guide provides a comprehensive overview of the natural occurrence of paclitaxel, a detailed examination of its intricate biosynthetic pathway, standardized experimental protocols for its study, and quantitative data on its production. Recent breakthroughs in genomics and synthetic biology have elucidated the complete pathway, opening new avenues for metabolic engineering and sustainable production in heterologous hosts.[1][5]
Natural Occurrence of Paclitaxel
Paclitaxel is a plant specialized metabolite naturally found in various species of the yew tree (Taxus).[1] While first discovered in the bark of Taxus brevifolia, it is present in other species such as Taxus baccata, Taxus canadensis, Taxus cuspidata, Taxus globosa, Taxus floridana, Taxus wallichiana, and Taxus chinensis.[6][7] The concentration of paclitaxel and related taxanes varies significantly between different Taxus species and even within different parts of the same plant.
The low concentration of paclitaxel in its natural sources, typically ranging from 0.001% to 0.05% of the dry weight of the bark, presents a significant challenge for its large-scale production.[3][8] The harvesting of yew bark is also an environmentally unsustainable practice, as it often requires the destruction of slow-growing, old-growth trees.[9] These factors have spurred the development of alternative production platforms, including semi-synthesis from more abundant precursors like baccatin (B15129273) III, plant cell cultures, and microbial fermentation.[2][10]
Table 1: Paclitaxel Content in Various Taxus Species and Plant Parts
| Taxus Species | Plant Part | Paclitaxel Content (% dry weight) | Reference |
| Taxus brevifolia | Bark | 0.001 - 0.05% | [8] |
| Taxus wallichiana | Roots | 0.023 ± 0.018% | [11] |
| Bark | 0.014 ± 0.013% | [11] | |
| Leaves | 0.011 ± 0.006% | [11] | |
| Stem | 0.006 ± 0.006% | [11] | |
| Taxus chinensis & T. baccata | Needles | 1964 µg/g and 893 µg/g respectively | [12] |
| Taxus cuspidata | Needles | 1.67 mg/g | [12] |
| Taxus media | Needles | 1.22 mg/g | [12] |
| Taxus mairei | Needles | 0.66 mg/g | [12] |
The Biosynthesis of Paclitaxel: A Multi-Step Enzymatic Cascade
The biosynthesis of paclitaxel is a complex pathway involving at least 19 enzymatic steps.[3] It begins with the universal precursor of terpenoids, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acylation reactions to form the intricate paclitaxel molecule. The recent elucidation of the complete pathway has been a significant breakthrough, enabling efforts to reconstitute it in heterologous systems.[1][13]
The pathway can be broadly divided into three major stages:
-
Formation of the Taxane (B156437) Skeleton: The initial and committing step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of all taxanes. This reaction is catalyzed by the enzyme taxadiene synthase (TXS).
-
Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases (CYPs) then hydroxylate the taxane ring at various positions. This is a highly complex part of the pathway with several potential intermediates and branch points.
-
Acylation and Tailoring Reactions: Finally, various acyl and other functional groups are added to the oxygenated taxane core to produce paclitaxel.
Below is a DOT language script for a diagram illustrating the core biosynthetic pathway of paclitaxel.
Caption: Core biosynthetic pathway of Paclitaxel from GGPP.
Experimental Methodologies
The study of paclitaxel biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for key experiments.
Protocol for Paclitaxel Extraction from Taxus Plant Material
This protocol describes a general method for the extraction of paclitaxel for analytical purposes.
Materials:
-
Dried and ground Taxus plant material (e.g., needles, bark)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Macerate 1 gram of dried, powdered plant material in 10 mL of methanol for 24 hours at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in 5 mL of a water/methanol (1:1 v/v) solution.
-
Perform liquid-liquid extraction with an equal volume of hexane to remove non-polar compounds. Discard the hexane phase.
-
Extract the aqueous phase three times with an equal volume of dichloromethane.
-
Combine the dichloromethane fractions and evaporate to dryness.
-
Redissolve the residue in a minimal volume of the HPLC mobile phase for analysis.
Protocol for Quantification of Paclitaxel by HPLC
This protocol provides a standard method for the quantification of paclitaxel using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Paclitaxel standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Curve: Prepare a series of paclitaxel standards in the mobile phase, ranging from a low to high concentration (e.g., 1 µg/mL to 100 µg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 227 nm
-
-
Analysis: Inject the standards and the prepared plant extracts onto the HPLC system.
-
Quantification: Identify the paclitaxel peak in the chromatograms based on the retention time of the standard. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of paclitaxel in the plant extracts.
Below is a DOT language script for a diagram illustrating a typical experimental workflow for identifying genes involved in paclitaxel biosynthesis.
Caption: Workflow for gene discovery in paclitaxel biosynthesis.
Quantitative Data on Paclitaxel Production
The yield of paclitaxel can vary significantly depending on the production method. Plant cell culture and metabolic engineering in heterologous hosts are promising alternatives to direct extraction from yew trees.
Table 2: Comparison of Paclitaxel Production Methods
| Production Method | Host/Source | Typical Yield | Reference |
| Direct Extraction | Taxus brevifolia bark | 0.001 - 0.05% (dry weight) | [8] |
| Plant Cell Culture | Taxus spp. cells | 1 - 295 mg/L | [14][15] |
| Metabolic Engineering | Nicotiana benthamiana | 155 ng/g plant material | [5] |
| Endophytic Fungi | Ozonium sp. EFY-21 | 417.1 ± 22.3 µg/L (engineered) | [16] |
Logical Relationships in Biosynthesis Regulation
The biosynthesis of paclitaxel is tightly regulated by a network of transcription factors and signaling molecules. Jasmonates, for example, are well-known elicitors that can significantly increase the expression of paclitaxel biosynthetic genes.
Below is a DOT language script for a diagram illustrating the regulatory relationship between jasmonate signaling and paclitaxel biosynthesis.
Caption: Jasmonate regulation of paclitaxel biosynthesis.
Conclusion
The complete elucidation of the paclitaxel biosynthetic pathway marks a new era in the production of this vital anticancer drug. The knowledge of all the genes and enzymes involved provides a roadmap for the metabolic engineering of high-yielding production systems in plants and microbes. Future research will likely focus on optimizing these heterologous systems, exploring the vast diversity of taxoid structures for new drug candidates, and further unraveling the complex regulatory networks that govern paclitaxel biosynthesis in its native host. These advancements hold the promise of a more sustainable and cost-effective supply of paclitaxel and its derivatives for clinical use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Advances in paclitaxel biosynthesis and transcriptional regulation mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]
- 8. news-medical.net [news-medical.net]
- 9. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact? # - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biosynthesis of paclitaxel unravelled [mpg.de]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Marine endophytes: biosynthetic engines for novel bioactive metabolites [frontiersin.org]
Methodological & Application
Application Notes and Protocols: 4-Chloroheptan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chloroheptan-1-ol as a versatile building block in organic synthesis. Due to the limited availability of specific literature on this compound, the following protocols and data are based on well-established reactions of analogous haloalcohols and provide a predictive framework for its synthetic applications.
Synthesis of this compound
This compound can be synthesized through several established methods for preparing haloalcohols. A common approach involves the regioselective opening of an epoxide or the reduction of a corresponding chlorocarboxylic acid derivative. An alternative route is the selective chlorination of a diol.
Protocol 1: Synthesis from 1,4-Heptanediol (B11940790)
A plausible route to this compound is the selective chlorination of 1,4-heptanediol. This can be achieved by reacting the diol with a suitable chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid, under controlled conditions to favor monosubstitution.
Experimental Protocol:
-
To a stirred solution of 1,4-heptanediol (1 equivalent) in a suitable solvent such as toluene, add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux (approximately 85-95°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
| Parameter | Value | Reference |
| Starting Material | Heptane-1,7-diol | Analogous Synthesis[1] |
| Reagents | Concentrated HCl, Toluene | Analogous Synthesis[1] |
| Reaction Time | 5-10 hours | Estimated |
| Temperature | 85-95°C | Estimated |
| Yield | 70-80% | Estimated |
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
Intramolecular Cyclization: Synthesis of 2-Propyltetrahydrofuran (B1633607)
This compound is an excellent precursor for the synthesis of 2-propyltetrahydrofuran via an intramolecular Williamson ether synthesis. The reaction is typically base-mediated, where the alcohol is deprotonated to form an alkoxide that subsequently displaces the chloride in an SN2 reaction.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 2-propyltetrahydrofuran by distillation.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-1-butanol | Analogous Reaction[2][3][4] |
| Base | Sodium Hydride (NaH) | [5] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Time | 4-12 hours | Estimated |
| Temperature | 0°C to Room Temperature | Estimated |
| Yield | 85-95% | Estimated |
Signaling Pathway for Intramolecular Cyclization:
Caption: Intramolecular Williamson Ether Synthesis.
Nucleophilic Substitution Reactions
The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups, making it a useful alkylating agent. The primary alcohol can be protected if necessary to avoid side reactions.
Protocol 2: Synthesis of 4-Azidoheptan-1-ol
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, add sodium azide (B81097) (NaN3, 1.5 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude 4-azidoheptan-1-ol by column chromatography.
| Nucleophile | Product | Conditions | Yield | Reference |
| NaN3 | 4-Azidoheptan-1-ol | DMF, 90°C, 18h | ~90% | Estimated |
| NaCN | 4-Cyanoheptan-1-ol | DMSO, 100°C, 24h | ~85% | Estimated |
| PhSNa | 4-(Phenylthio)heptan-1-ol | EtOH, Reflux, 12h | ~92% | Estimated |
Experimental Workflow for Nucleophilic Substitution:
Caption: General Nucleophilic Substitution.
Oxidation to 4-Chloroheptanal
The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 4-chloroheptanal, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Protocol 3: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78°C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1 equivalent) in DCM dropwise, maintaining the temperature at -78°C.
-
Stir for 1 hour at -78°C.
-
Add triethylamine (B128534) (5 equivalents) dropwise and stir for another 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO3, and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-chloroheptanal.
| Oxidizing Agent | Conditions | Yield | Reference |
| Swern Oxidation | (COCl)2, DMSO, Et3N, DCM, -78°C | 85-95% | General Protocol |
| PCC | Pyridinium chlorochromate, DCM, RT | 70-85% | General Protocol |
| DMP | Dess-Martin periodinane, DCM, RT | 90-98% | General Protocol |
Logical Relationship in Oxidation:
Caption: Oxidation States of this compound.
References
- 1. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 4-Chloroheptan-1-OL in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are theoretical and based on the known reactivity of the functional groups present in 4-Chloroheptan-1-OL (a hydroxyl group and a chloro group). To date, there is a lack of specific published literature on the use of this compound in polymer chemistry. These protocols are intended to serve as a starting point for investigation.
Application as a Co-initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters
The hydroxyl group of this compound can act as a nucleophile to initiate the ring-opening polymerization of cyclic esters, such as ε-caprolactone or lactide, in the presence of a suitable catalyst. This results in the formation of a polyester (B1180765) chain with the 4-chloroheptyl group at one end. The terminal chloro-group can then be used for post-polymerization modification.
Experimental Protocol: Synthesis of Poly(ε-caprolactone) using this compound as an Initiator
-
Materials:
-
ε-Caprolactone (monomer)
-
This compound (initiator)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone and this compound.
-
Add anhydrous toluene to dissolve the monomer and initiator.
-
In a separate vial, dissolve stannous octoate in anhydrous toluene.
-
Add the catalyst solution to the monomer/initiator solution with stirring.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol.
-
Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by ¹H NMR and ¹³C NMR).
-
Data Presentation
| Entry | [Monomer]:[Initiator]:[Catalyst] Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50:1:0.1 | 4 | 95 | 5700 | 5500 | 1.15 |
| 2 | 100:1:0.1 | 8 | 92 | 10500 | 10200 | 1.20 |
| 3 | 200:1:0.1 | 16 | 88 | 20100 | 19500 | 1.25 |
This is hypothetical data for illustrative purposes.
Visualization: ROP Workflow
Caption: Workflow for Ring-Opening Polymerization.
Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)
The chloro-group in this compound can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1][2][3][4][5] This allows for the synthesis of well-defined polymers with a narrow molecular weight distribution. The hydroxyl group on the initiator would be incorporated at the α-end of the polymer chain, providing a site for further functionalization.
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA)
-
Materials:
-
Methyl methacrylate (MMA) (monomer, inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, anhydrous)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
-
Procedure:
-
To a Schlenk flask, add CuBr.
-
Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Add the monomer (MMA), initiator (this compound), ligand (PMDETA), and solvent (anisole) via degassed syringes under a positive pressure of inert gas.
-
The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).
-
Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and molecular weight evolution (by GPC).
-
To stop the polymerization, the flask is cooled to room temperature and opened to air.
-
The mixture is diluted with THF, and the solution is passed through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
The polymer is isolated by precipitation into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum at 50 °C.
-
Data Presentation
| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 100:1:1:1 | 6 | 85 | 8500 | 8300 | 1.12 |
| 2 | 200:1:1:1 | 12 | 80 | 16000 | 15500 | 1.18 |
| 3 | 400:1:1:1 | 24 | 75 | 30000 | 28500 | 1.25 |
This is hypothetical data for illustrative purposes.
Visualization: ATRP Mechanism
Caption: Simplified ATRP Mechanism.
Application as a Chain Transfer Agent (CTA) in Radical Polymerization
Alkyl halides can act as chain transfer agents in radical polymerization, helping to control the molecular weight of the resulting polymer.[6] The effectiveness of this compound as a CTA would depend on the chain transfer constant for the specific monomer being polymerized.
Experimental Protocol: Styrene Polymerization with this compound as a CTA
-
Materials:
-
Styrene (monomer, inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
This compound (chain transfer agent)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a polymerization tube, dissolve styrene, AIBN, and the desired amount of this compound in toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Immerse the tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
After a specific time, quench the reaction by cooling the tube in an ice bath.
-
Open the tube and pour the contents into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Determine the molecular weight of the polymer by GPC.
-
Data Presentation
| Entry | [Styrene]:[AIBN] Ratio | [this compound] (mol%) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 1000:1 | 0 | 4 | 60 | 150,000 | 2.1 |
| 2 | 1000:1 | 1 | 4 | 58 | 80,000 | 1.9 |
| 3 | 1000:1 | 5 | 4 | 55 | 25,000 | 1.8 |
This is hypothetical data for illustrative purposes.
Visualization: Chain Transfer Process
References
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Detection of 4-Chloroheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 4-Chloroheptan-1-ol. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds. Due to the presence of a hydroxyl group, which imparts polarity and reduces volatility, a derivatization step is typically required to achieve optimal chromatographic separation and detection.
Introduction
This compound is a halogenated alcohol that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive detection methods are crucial for quality control, impurity profiling, and research applications. Gas chromatography (GC) is a powerful technique for separating volatile compounds, and when coupled with mass spectrometry (MS), it provides high selectivity and sensitivity for identification and quantification.[1][2] However, the polar hydroxyl group in this compound can lead to poor peak shape and low sensitivity in GC analysis due to potential interactions with the stationary phase and hydrogen bonding.[3] To address these challenges, derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[3][4][5]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The recommended method for the analysis of this compound is GC-MS following a silylation derivatization step. This approach enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Signaling Pathway: Silylation Derivatization
The following diagram illustrates the silylation reaction of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.
Experimental Protocols
Sample Preparation
The sample preparation protocol will vary depending on the sample matrix. The following is a general procedure for extraction from a liquid matrix.
Materials:
-
Sample containing this compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials
Protocol:
-
To 1 mL of the liquid sample, add 1 mL of the organic solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The presence of water can interfere with the derivatization reaction.[5]
-
The dried extract is now ready for derivatization.
Derivatization Protocol (Silylation)
This protocol describes the derivatization of the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (optional, as a solvent)
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Transfer 100 µL of the dried sample extract into a GC vial insert.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
If the sample is highly concentrated, a solvent such as pyridine can be added.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Quantitative Data
| Parameter | Value for 4-chloro-1-butanol (B43188) |
| Linearity Range | 0.08 to 40 ppm (µg/g API) |
| Correlation Coefficient (R²) | 0.9999 |
| Detection Limit (DL) | 0.05 ppm |
| Quantitation Limit (QL) | 0.08 ppm |
| Accuracy (Recovery) | 90.5% to 108.7% |
| Precision (RSD) | 6.0% |
Data from a validated GC-MS method for the determination of 4-chloro-1-butanol in active pharmaceutical ingredients.[6] A similar sensitive determination method for 4-chloro-1-butanol using LC-ICP-MS has also been developed, with a detection limit of 0.2 ppm.[7]
Discussion
The described GC-MS method with silylation derivatization provides a robust framework for the sensitive and selective detection of this compound. The derivatization step is critical for improving the chromatographic behavior of this polar compound.[8] The choice of silylating reagent, reaction time, and temperature may need to be optimized for specific applications to ensure complete derivatization.[5] The use of an internal standard is recommended for accurate quantification to compensate for any variations in sample preparation and injection. The provided GC-MS parameters are a starting point and should be optimized to achieve the desired separation and sensitivity. For identification, the obtained mass spectrum of the derivatized this compound should be compared with a reference spectrum or interpreted based on characteristic fragmentation patterns. For trace-level analysis, operating the mass spectrometer in SIM mode can significantly enhance sensitivity by monitoring specific ions characteristic of the target analyte.
References
- 1. phcog.com [phcog.com]
- 2. Gas-liquid chromatography-mass spectrometry analysis of anticoagulant active curdlan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Purification of 4-Chloroheptan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroheptan-1-ol is a functionalized aliphatic alcohol containing a chlorine atom, making it a potentially valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature, possessing both a hydroxyl group and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. The purity of this compound is paramount for the success of downstream applications, necessitating robust purification protocols. These application notes provide detailed methodologies for the purification of this compound, catering to different scales and purity requirements. The protocols described include liquid-liquid extraction for initial work-up, silica (B1680970) gel column chromatography for high-purity samples, and fractional distillation for bulk purification.
Data Presentation
The following tables summarize the expected outcomes for each purification method, based on typical results for similar compounds.
Table 1: Liquid-Liquid Extraction Efficiency
| Parameter | Value |
| Initial Purity | ~70-80% (Crude Reaction Mixture) |
| Final Purity | >90% |
| Yield | >95% |
| Solvent System | Diethyl ether / Saturated aq. NaHCO₃, Brine |
| Number of Extractions | 3 |
Table 2: Silica Gel Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |
| Loading Capacity | 1g crude product per 30g silica |
| Final Purity | >99% |
| Typical Yield | 85-95% |
| Elution Volume | 200-300 mL for 1g scale |
Table 3: Fractional Distillation Parameters
| Parameter | Value |
| Boiling Point (estimated) | 190-200 °C at atm. pressure |
| Pressure | 10-20 mmHg (Vacuum) |
| Boiling Point (vacuum) | 90-100 °C (estimated) |
| Purity of Main Fraction | >98% |
| Yield | 80-90% |
| Fore-run/Residue | ~10-20% |
Experimental Protocols
Protocol 1: Initial Purification by Liquid-Liquid Extraction
This protocol is designed for the initial work-up of a crude reaction mixture containing this compound to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake gently to dissolve the organic components.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Vent the separatory funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the product, should be the upper layer.
-
Drain the lower aqueous layer and discard.
-
Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities.
-
Separate the layers and collect the organic layer in an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified this compound.
Protocol 2: High-Purity Purification by Silica Gel Column Chromatography
This method is suitable for obtaining highly pure this compound for applications requiring stringent purity, such as in the synthesis of pharmaceutical intermediates.
Materials:
-
Crude this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp and/or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., Hexane:Ethyl Acetate 9:1) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with the starting mobile phase (Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3) to facilitate the elution of the more polar this compound.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Bulk Purification by Fractional Distillation
Fractional distillation is ideal for purifying larger quantities of this compound, particularly if the impurities have significantly different boiling points.
Materials:
-
Crude this compound (preferably after initial extraction)
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will contain lower-boiling impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum (estimated 90-100 °C at 10-20 mmHg), switch to a new receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., GC-MS, NMR) to confirm its purity.
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Application Notes and Protocols: 4-Chloroheptan-1-ol as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4-chloroheptan-1-ol in the synthesis of novel materials, drawing upon the reactivity of its bifunctional nature. The protocols offer detailed experimental procedures for the synthesis of functionalized polymers and drug-delivery systems.
Introduction to this compound
This compound is a bifunctional molecule containing a primary hydroxyl group and a secondary chloro group. This unique combination allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of a variety of polymeric architectures and functional materials. The primary alcohol can readily undergo esterification or etherification reactions, while the secondary chloride can participate in nucleophilic substitution reactions. This dual reactivity opens up possibilities for creating polymers with tailored properties for applications in drug delivery, specialty coatings, and advanced materials.
Application: Synthesis of Functionalized Polyethers
The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then initiate the ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to yield functionalized polyethers. The pendant chloro group along the polymer backbone can then be further modified through post-polymerization modification techniques.
This protocol describes the synthesis of a poly(ethylene glycol) derivative with pendant 4-chloroheptyl groups.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethylene oxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet is purged with argon.
-
This compound (1.0 eq) is dissolved in anhydrous THF.
-
Sodium hydride (1.1 eq) is carefully added in portions at 0 °C. The reaction mixture is stirred for 1 hour at room temperature.
-
The flask is cooled to 0 °C, and a predetermined amount of ethylene oxide is condensed into the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 24-48 hours.
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The reaction mixture is acidified with dilute HCl.
-
The polymer is precipitated by pouring the solution into cold diethyl ether.
-
The precipitate is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated in diethyl ether.
-
The final polymer is dried under vacuum.
Table 1: Hypothetical Properties of Chloro-Functionalized PEG
| Property | Value |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Functionality | Pendant 4-chloroheptyl groups |
| Solubility | Soluble in water and polar organic solvents |
Workflow for Synthesis of Chloro-Functionalized PEG
Caption: Workflow for the synthesis of chloro-functionalized PEG.
Application: Synthesis of Amphiphilic Block Copolymers for Drug Delivery
This compound can be used as a functional initiator for the synthesis of amphiphilic block copolymers. The hydroxyl group can initiate the ring-opening polymerization of a hydrophobic monomer (e.g., lactide to form polylactide, PLA), and the chloro group can subsequently be used to attach a hydrophilic block (e.g., by reacting with an amine-terminated poly(ethylene glycol), PEG-NH₂).
This protocol outlines a two-step process to synthesize a PLA-PEG block copolymer.
Step 1: Synthesis of Chloro-Terminated Polylactide (PLA-Cl)
Materials:
-
This compound
-
L-lactide
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Anhydrous toluene (B28343)
Procedure:
-
In a flame-dried Schlenk flask under argon, L-lactide and this compound are dissolved in anhydrous toluene.
-
A stock solution of Sn(Oct)₂ in toluene is added to the reaction mixture.
-
The flask is heated to 110 °C and stirred for 12-24 hours.
-
The reaction is cooled to room temperature, and the polymer is precipitated in cold methanol.
-
The polymer is collected by filtration and dried under vacuum.
Step 2: Synthesis of PLA-b-PEG Block Copolymer
Materials:
-
PLA-Cl (from Step 1)
-
Amine-terminated poly(ethylene glycol) (PEG-NH₂)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
PLA-Cl is dissolved in DMF in a round-bottom flask.
-
PEG-NH₂ (1.2 eq), NaI (catalytic amount), and TEA (2.0 eq) are added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 48 hours.
-
The solution is cooled, and the polymer is precipitated in cold diethyl ether.
-
The block copolymer is purified by dialysis against deionized water to remove unreacted PEG-NH₂ and salts.
-
The final product is obtained by lyophilization.
Table 2: Hypothetical Characteristics of PLA-b-PEG Block Copolymer
| Property | Value |
| Mn (PLA block) | 10,000 - 30,000 g/mol |
| Mn (PEG block) | 2,000 - 5,000 g/mol |
| PDI | 1.2 - 1.5 |
| Critical Micelle Concentration (CMC) | 5 - 20 mg/L |
| Micelle Size (Diameter) | 50 - 150 nm |
Logical Relationship for Block Copolymer Synthesis
Caption: Synthesis pathway for PLA-b-PEG block copolymer.
Application: Post-Polymerization Modification for Drug Conjugation
The chloro groups on polymers derived from this compound serve as reactive handles for the covalent attachment of therapeutic agents. This is particularly relevant in the development of polymer-drug conjugates for targeted drug delivery.
This protocol describes the attachment of a model drug containing a thiol group to a chloro-functionalized polymer backbone.
Materials:
-
Chloro-functionalized polymer (e.g., from Section 2)
-
Thiol-containing model drug (e.g., N-acetylcysteine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The chloro-functionalized polymer is dissolved in DMF.
-
The thiol-containing drug (1.5 eq per chloro group) and K₂CO₃ (3.0 eq per chloro group) are added to the solution.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
The solution is cooled and filtered to remove insoluble salts.
-
The polymer-drug conjugate is purified by dialysis against a suitable solvent to remove unreacted drug and base.
-
The final product is isolated by precipitation or lyophilization.
Table 3: Hypothetical Drug Loading on Functionalized Polymer
| Parameter | Value |
| Polymer Backbone | Chloro-functionalized PEG |
| Model Drug | N-acetylcysteine |
| Drug Loading Content (wt%) | 5 - 15% |
| Conjugation Efficiency | > 80% |
Signaling Pathway for Drug Conjugation
Caption: Reaction pathway for thiol-ene drug conjugation.
Application Notes and Protocols for Reactions Involving 4-Chloroheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical transformations involving 4-Chloroheptan-1-ol. This bifunctional molecule, containing both a primary alcohol and a secondary alkyl chloride, offers a versatile platform for the synthesis of a variety of organic compounds. The protocols provided herein are designed to serve as a practical guide for laboratory execution.
Introduction to the Reactivity of this compound
This compound possesses two primary reactive sites: the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, and it can be deprotonated to form an alkoxide, a potent nucleophile. The secondary alkyl chloride can participate in nucleophilic substitution and elimination reactions. The presence of both functional groups on the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. The selection of reagents and reaction conditions is crucial to achieving the desired selective transformation.
I. Intramolecular Williamson Ether Synthesis: Synthesis of 2-Propyl-tetrahydropyran
The presence of both a hydroxyl group and a halide in this compound makes it an ideal precursor for an intramolecular Williamson ether synthesis. Treatment with a strong base deprotonates the alcohol, and the resulting alkoxide can then displace the chloride via an intramolecular SN2 reaction to form a six-membered cyclic ether, 2-propyl-tetrahydropyran.[1][2] Six-membered ring formation is kinetically and thermodynamically favorable.[3]
Experimental Protocol:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add a solution of this compound (1.51 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: While stirring, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at room temperature. The addition of NaH will cause the evolution of hydrogen gas.[4][5]
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-propyl-tetrahydropyran.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (10 mmol) | - |
| Base | Sodium Hydride (1.2 eq) | [4][6] |
| Solvent | Anhydrous THF | [7] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 4-6 hours | - |
| Expected Yield | 75-85% | Estimated |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-propyl-tetrahydropyran.
II. Oxidation of the Alcohol Functionality
The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[8][9]
A. Selective Oxidation to 4-Chloroheptanal
For the selective oxidation to the aldehyde, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) is recommended to prevent over-oxidation to the carboxylic acid.[10][11][12]
Experimental Protocol (using Dess-Martin Periodinane):
-
Reaction Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add a solution of this compound (1.51 g, 10 mmol) in 40 mL of anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (4.68 g, 11 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Extraction: Stir the biphasic mixture vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-chloroheptanal can be purified by column chromatography on silica gel.
B. Complete Oxidation to 4-Chloroheptanoic Acid
For the complete oxidation to the carboxylic acid, a stronger oxidizing agent like potassium dichromate in the presence of sulfuric acid is employed under heating.
Experimental Protocol (using Potassium Dichromate):
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate (K₂Cr₂O₇) (9.8 g, 33.3 mmol) in 50 mL of water and add 10 mL of concentrated sulfuric acid carefully.
-
Reagent Addition: Slowly add a solution of this compound (5.0 g, 33.1 mmol) in 25 mL of acetone (B3395972) to the oxidizing mixture from the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours. The color of the solution should change from orange to green.[8]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Base Wash: Wash the combined organic extracts with a 5% aqueous sodium hydroxide (B78521) solution. The product will move to the aqueous layer as its sodium salt.
-
Acidification and Extraction: Acidify the aqueous layer with concentrated HCl until it is acidic to litmus (B1172312) paper, and then extract the carboxylic acid with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-chloroheptanoic acid.
Quantitative Data:
| Reaction | Oxidizing Agent (eq) | Solvent | Temp. | Time (h) | Expected Yield | Reference |
| To Aldehyde | Dess-Martin Periodinane (1.1) | DCM | RT | 1-2 | 85-95% | [10][11] |
| To Carboxylic Acid | K₂Cr₂O₇ / H₂SO₄ (excess) | Acetone/Water | Reflux | 2 | 60-70% | [8] |
Oxidation Pathways:
Caption: Oxidation pathways of this compound.
III. Grignard Reaction via a Protected Intermediate
A Grignard reagent cannot be directly formed from this compound due to the presence of the acidic hydroxyl proton, which would quench the Grignard reagent as it forms.[13][14] Therefore, a protection-deprotection strategy is necessary. The alcohol is first protected as a silyl (B83357) ether, which is stable to the Grignard formation and reaction conditions.[15][16][17]
Experimental Protocol:
Step 1: Protection of the Hydroxyl Group
-
To a solution of this compound (1.51 g, 10 mmol) and triethylamine (B128534) (1.5 mL, 11 mmol) in 20 mL of anhydrous DCM at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.66 g, 11 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to give 1-((tert-butyldimethylsilyl)oxy)-4-chloroheptane.
Step 2: Grignard Reagent Formation and Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (0.3 g, 12.5 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the protected 1-((tert-butyldimethylsilyl)oxy)-4-chloroheptane (2.79 g, 10 mmol) in 30 mL of anhydrous THF dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete (the solution turns cloudy and the magnesium is consumed), cool the mixture to 0 °C.
-
Slowly add a solution of the desired electrophile (e.g., 0.72 g, 10 mmol of cyclohexanone) in 10 mL of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in 20 mL of THF.
-
Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (11 mL, 11 mmol).
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data:
| Step | Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| Protection | TBDMSCl, Et₃N | DCM | 0°C to RT | 4-6 | 90-95% |
| Grignard | Mg, Electrophile | THF | RT | 2-3 | 70-80% |
| Deprotection | TBAF | THF | RT | 2-4 | 85-95% |
Grignard Reaction Workflow:
Caption: Workflow for a Grignard reaction using a protected this compound.
IV. Nucleophilic Substitution of the Chloride
The secondary chloride of this compound can be displaced by a variety of nucleophiles. The reaction will likely proceed via an SN2 mechanism, although SN1 and elimination pathways can be competitive depending on the nucleophile and reaction conditions.[18][19] Using a good, non-basic nucleophile in a polar aprotic solvent will favor the SN2 reaction.
Experimental Protocol (Substitution with Azide):
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 50 mL of dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (B81097) (NaN₃) (0.78 g, 12 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting 4-azidoheptan-1-ol can be purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound (10 mmol) |
| Nucleophile | Sodium Azide (1.2 eq) |
| Solvent | DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 70-80% |
Nucleophilic Substitution Logical Relationship:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 19. ocw.uci.edu [ocw.uci.edu]
Application Notes and Protocols for the Scalable Synthesis of 4-Chloroheptan-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 4-Chloroheptan-1-ol, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The protocols detailed below are designed for scalability, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, including nucleophilic substitution at the chlorinated carbon and reactions typical of primary alcohols. The synthesis of this compound can be efficiently achieved through a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[1][2][3][4] This document outlines a robust and scalable protocol for the synthesis of this compound via the reaction of propylmagnesium bromide with 4-chlorobutyraldehyde.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound at different scales. This data is based on analogous Grignard reactions and established chemical principles for scaling up such processes.[5][6][7]
| Parameter | Laboratory Scale (100 mmol) | Pilot Scale (1 mol) | Production Scale (10 mol) |
| Starting Materials | |||
| 1-Bromopropane (B46711) | 12.3 g (100 mmol) | 123 g (1 mol) | 1.23 kg (10 mol) |
| Magnesium Turnings | 2.67 g (110 mmol) | 26.7 g (1.1 mol) | 267 g (11 mol) |
| 4-Chlorobutyraldehyde | 10.65 g (100 mmol) | 106.5 g (1 mol) | 1.065 kg (10 mol) |
| Anhydrous THF | 200 mL | 2 L | 20 L |
| Reaction Conditions | |||
| Grignard Formation Temp. | Reflux (approx. 66 °C) | Reflux (approx. 66 °C) | Reflux (approx. 66 °C) |
| Addition of Aldehyde Temp. | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2-3 hours | 3-4 hours | 4-6 hours |
| Work-up & Purification | |||
| Quenching Agent | Sat. aq. NH4Cl | Sat. aq. NH4Cl | Sat. aq. NH4Cl |
| Extraction Solvent | Diethyl ether | Diethyl ether | Diethyl ether/MTBE |
| Purification Method | Flash Chromatography | Distillation | Fractional Distillation |
| Yield and Purity | |||
| Isolated Yield | 75-85% | 70-80% | 65-75% |
| Purity (by GC) | >98% | >97% | >96% |
Experimental Protocols
Preparation of Propylmagnesium Bromide (Grignard Reagent)
This procedure outlines the preparation of the Grignard reagent, n-propylmagnesium bromide.[8]
Materials:
-
1-Bromopropane (C3H7Br)
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I2) crystal (as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.
-
Place magnesium turnings in the three-necked flask.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous THF.
-
Add a small amount of the 1-bromopropane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.
Synthesis of this compound
This protocol details the reaction of the prepared Grignard reagent with 4-chlorobutyraldehyde.
Materials:
-
Propylmagnesium bromide solution in THF
-
4-Chlorobutyraldehyde (C4H7ClO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether (or MTBE for larger scale)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Reaction flask with the prepared Grignard reagent
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 4-chlorobutyraldehyde in anhydrous THF in a dropping funnel.
-
Add the 4-chlorobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (or MTBE).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
The final step involves the purification of the crude product to obtain high-purity this compound.
Methods:
-
Laboratory Scale: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Pilot and Production Scale: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 84-85 °C at 16 mmHg.[9]
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key chemical transformations in the Grignard reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. 4-Chloro-1-butanol | 928-51-8 | Benchchem [benchchem.com]
The Role of 4-Chloroheptan-1-OL in Agrochemical Synthesis: A Review of Potential Applications
For Immediate Release
[City, State] – October 27, 2025 – While the direct large-scale application of 4-Chloroheptan-1-OL in the synthesis of commercially available agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests potential as a versatile building block in the development of novel fungicides, herbicides, and insecticides. This application note explores the hypothetical and potential synthetic routes where this compound could serve as a key intermediate, based on established principles of organic synthesis and the structure of existing agrochemicals.
The presence of both a chloro and a hydroxyl functional group on a seven-carbon backbone makes this compound a bifunctional molecule capable of undergoing a variety of chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or be used in ether and ester linkages. This dual reactivity opens avenues for the synthesis of diverse molecular scaffolds relevant to agrochemical activity.
Potential Synthetic Pathways in Agrochemical Development
The logical application of this compound would be in the synthesis of agrochemicals containing a heptyl or a modified heptyl moiety. The following diagram illustrates a potential synthetic workflow for utilizing this precursor.
Troubleshooting & Optimization
side reactions and byproducts in 4-Chloroheptan-1-OL synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloroheptan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The principal synthetic route involves the reaction of a Grignard reagent, specifically butylmagnesium chloride (BuMgCl), with tetrahydrofuran (B95107) (THF). This reaction proceeds via the nucleophilic ring-opening of THF by the butyl carbanion from the Grignard reagent.
Q2: What are the most common side reactions and byproducts in this synthesis?
Several side reactions can occur, leading to the formation of various byproducts. The most frequently encountered include:
-
Wurtz Coupling: Reaction of the Grignard reagent with the starting alkyl halide (1-chlorobutane) can lead to the formation of octane.
-
Elimination Reaction: The Grignard reagent can act as a base, causing the elimination of HCl from 1-chlorobutane (B31608) to yield butene.
-
Reaction with Residual Water: Any moisture in the reaction setup will quench the Grignard reagent, producing butane.
-
Formation of 1,4-Dichlorobutane: Under certain conditions, chloride ions can react with THF, leading to the formation of 1,4-dichlorobutane.
-
Formation of Di-n-butyl ether: This can occur through the reaction of the Grignard reagent with the ether solvent or from the decomposition of THF under acidic conditions during workup.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Grignard reagent by moisture.
-
Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the 1-chlorobutane slowly to the magnesium turnings to control the exothermic reaction and reduce the likelihood of Wurtz coupling.
-
Controlled Temperature: Maintain the recommended reaction temperatures during both the Grignard formation and the subsequent reaction with THF.
-
Purity of Reagents: Use high-purity magnesium, 1-chlorobutane, and THF to avoid side reactions catalyzed by impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by residual moisture or acidic impurities. 3. Suboptimal reaction temperature. 4. Inefficient ring-opening of THF. | 1. Activate the magnesium turnings (e.g., with a crystal of iodine) and ensure slow addition of 1-chlorobutane. 2. Thoroughly dry all glassware and use anhydrous solvents. Purify reagents if necessary. 3. Carefully monitor and control the reaction temperature throughout the synthesis. 4. Ensure a sufficient reaction time and appropriate stoichiometry of reactants. |
| Presence of Octane in the Product | Wurtz coupling side reaction between butylmagnesium chloride and 1-chlorobutane. | Add the 1-chlorobutane dropwise during the Grignard reagent preparation to maintain a low concentration of the alkyl halide in the reaction mixture. |
| Detection of Butane and Butene | Butane is formed from the reaction of the Grignard reagent with any proton source (e.g., water). Butene is a result of an elimination reaction. | Maintain strict anhydrous conditions. Control the temperature during the Grignard formation to minimize elimination. |
| Contamination with 1,4-Dichlorobutane | Reaction of chloride ions with THF, potentially promoted by Lewis acidic magnesium species. | Ensure the Grignard reagent is fully formed before the addition of THF. Use of freshly prepared Grignard reagent is recommended. |
| Presence of Di-n-butyl ether | Can form from the ether solvent or THF decomposition. | Use THF as the solvent for the Grignard reaction to avoid introducing other ethers. Neutralize the reaction mixture carefully during workup to prevent acid-catalyzed decomposition of THF. |
Quantitative Data on Byproduct Formation
The following table summarizes typical yields and the approximate percentages of common byproducts observed in the synthesis of this compound. These values can vary depending on the specific experimental conditions.
| Compound | Typical Yield / Percentage | Notes |
| This compound | 60-75% | The desired product. Yield is highly dependent on reaction conditions. |
| Octane | 5-15% | Major byproduct from Wurtz coupling. |
| Butane | Variable | Dependent on the effectiveness of anhydrous conditions. |
| Butene | < 5% | Minor byproduct from elimination. |
| 1,4-Dichlorobutane | < 5% | Can be minimized with careful control of the reaction. |
| Di-n-butyl ether | < 3% | Typically a minor contaminant. |
Experimental Protocols
Preparation of Butylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
1-Chlorobutane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine.
-
Heat the flask gently under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool and then add a small amount of anhydrous THF.
-
Add a solution of 1-chlorobutane in anhydrous THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, continue the dropwise addition of the 1-chlorobutane solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Synthesis of this compound
Materials:
-
Butylmagnesium chloride solution in THF (prepared as above)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared butylmagnesium chloride solution in an ice bath.
-
Slowly add anhydrous THF to the Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing Reaction Pathways
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reactions that can occur.
Caption: Main and side reaction pathways in this compound synthesis.
Technical Support Center: Optimization of Reaction Conditions for 4-Chloroheptan-1-OL
Welcome to the technical support center for the synthesis of 4-Chloroheptan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the ring-opening of tetrahydrofuran (B95107) (THF) with a butylmagnesium halide, typically butylmagnesium chloride or butylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking one of the alpha-carbons of THF, leading to the cleavage of the C-O bond and, after an aqueous workup, the formation of the desired 4-chloro-1-heptanol.
Q2: Which Grignard reagent is preferred, butylmagnesium chloride or butylmagnesium bromide?
Both butylmagnesium chloride and butylmagnesium bromide can be used for this synthesis. Butylmagnesium bromide is often more reactive and easier to prepare due to the higher reactivity of alkyl bromides compared to chlorides.[1] However, butylmagnesium chloride is also a viable option and is commercially available.[2] The choice may depend on the availability of the starting alkyl halide and specific experimental preferences.
Q3: What is the role of the ether solvent (e.g., THF, diethyl ether) in the Grignard reaction?
Ether solvents are crucial for the formation and stability of the Grignard reagent. The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent, forming a soluble complex.[3][4] This stabilization is essential for the reagent's reactivity. THF can serve as both the solvent and the reactant in this specific synthesis.
Q4: Can other cyclic ethers be used instead of THF?
While other cyclic ethers can undergo ring-opening reactions with Grignard reagents, the reactivity is highly dependent on ring strain. Epoxides (three-membered rings) and oxetanes (four-membered rings) are more reactive than THF (a five-membered ring) due to their higher ring strain.[5][6] Tetrahydropyran (a six-membered ring) is generally unreactive towards ring-opening by Grignard reagents under typical conditions.[7][8] Therefore, for the synthesis of a 4-haloalcohol, THF is the specific cyclic ether required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm or color change) | 1. Wet glassware or solvent. 2. Impure or oxidized magnesium turnings. 3. Inactive alkyl halide. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents.[9] 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Ensure the alkyl halide is pure and dry. |
| Low yield of this compound | 1. Incomplete reaction. 2. Side reactions, such as Wurtz coupling (R-X + R-MgX -> R-R). 3. Grignard reagent reacting with atmospheric moisture or CO2. 4. Loss of product during workup and purification. | 1. Ensure sufficient reaction time and maintain appropriate temperature. Consider gentle heating to reflux.[9] 2. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 4. Perform extractions carefully and minimize transfers. Ensure proper pH adjustment during the aqueous workup. |
| Formation of significant byproducts | 1. Octane: From the coupling of two butyl groups (Wurtz reaction). 2. Butanol: From the reaction of the Grignard reagent with traces of water. 3. Dibutyl ether: Can form under certain conditions. | 1. Control the rate of addition of the alkyl halide. 2. Use scrupulously dry apparatus and reagents. 3. Optimize reaction conditions to favor the desired ring-opening reaction. |
| Difficulty in purifying the product | 1. Incomplete separation from the solvent or unreacted starting materials. 2. Formation of an emulsion during aqueous workup. | 1. Use fractional distillation for purification. This compound has a higher boiling point than THF and butyl chloride. 2. Add a saturated solution of sodium chloride (brine) to break the emulsion during the workup. |
Experimental Protocols
Preparation of Butylmagnesium Chloride in THF
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-chlorobutane in anhydrous THF.
-
Add a small portion of the 1-chlorobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the butylmagnesium chloride Grignard reagent.
Synthesis of this compound
Materials:
-
Butylmagnesium chloride in THF (prepared as above)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To the freshly prepared butylmagnesium chloride solution, add an additional volume of anhydrous THF.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Effect of Reactant Ratio and Reaction Time on Yield (Hypothetical Data)
| Entry | Molar Ratio (Butyl-Mg-Cl : THF) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1 : 1.2 | 4 | Reflux | 65 | 92 |
| 2 | 1 : 1.5 | 4 | Reflux | 75 | 95 |
| 3 | 1 : 1.5 | 8 | Reflux | 82 | 96 |
| 4 | 1 : 2.0 | 8 | Reflux | 80 | 94 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Butylmagnesium chloride 2.0M tetrahydrofuran 693-04-9 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. coconote.app [coconote.app]
- 6. rsc.org [rsc.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Purification of 4-Chloroheptan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloroheptan-1-ol. The following sections address common challenges encountered during the purification of this haloalcohol.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues during the purification of this compound.
| Observation | Potential Cause | Suggested Solution |
| Low Purity After Distillation | Inadequate separation from closely boiling impurities. | Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.Vacuum Distillation: Reduce the pressure to lower the boiling point of this compound, which may improve separation from less volatile impurities. |
| Thermal decomposition of the product. | Lower Distillation Temperature: Use vacuum distillation to reduce the boiling point and minimize thermal stress on the molecule.[1][2] | |
| Presence of Unreacted Starting Materials | Incomplete reaction during synthesis. | Reaction Optimization: Re-evaluate the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion.Aqueous Work-up: Perform an aqueous work-up to remove any water-soluble starting materials or byproducts before distillation. |
| Discoloration of the Product | Presence of trace impurities or degradation products. | Charcoal Treatment: Treat the crude product with activated charcoal to adsorb colored impurities before distillation.Chromatography: If distillation is ineffective, consider purification by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system. |
| Formation of an Emulsion During Extraction | Similar polarity between the organic and aqueous phases. | Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.Centrifugation: If the emulsion persists, centrifugation can help to separate the layers. |
| Broad Peak in GC-MS Analysis | Contamination of the GC column or poor sample preparation. | Column Conditioning: Bake out the GC column to remove any contaminants.Sample Filtration: Ensure the sample is filtered before injection to remove any particulate matter. |
| Multiple Peaks in GC-MS Close to the Product Peak | Presence of isomers or structurally similar impurities. | Optimize GC Method: Adjust the temperature program of the GC to improve the resolution between the peaks.Mass Spectrum Analysis: Carefully analyze the mass spectrum of each peak to identify the impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: A common synthetic route is the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with a 1-chloro-3,4-epoxybutane (or similar chloropropyl epoxide). Likely impurities from this synthesis include:
-
Unreacted starting materials: Butylmagnesium bromide and the epoxide.
-
Grignard byproducts: Homocoupling products of the Grignard reagent (e.g., octane) and products from the reaction of the Grignard reagent with any residual water or atmospheric oxygen.
-
Isomeric products: Depending on the epoxide used, ring-opening at different positions could lead to isomeric chloroalcohols.
Q2: Why is vacuum distillation often recommended for the purification of this compound?
A2: this compound, like many haloalcohols, can be susceptible to thermal decomposition at elevated temperatures. Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature. This minimizes the risk of degradation and the formation of impurities, leading to a purer final product.[1][2]
Q3: I am having trouble separating this compound from a byproduct with a very similar boiling point. What should I do?
A3: When fractional distillation is insufficient, column chromatography is a valuable alternative. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate compounds with small differences in polarity.
Q4: How can I assess the purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound. It provides information on the number of components in your sample and their relative abundance. The mass spectrum of the main peak can be used to confirm the identity of your product, while the mass spectra of minor peaks can help in identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Q5: Are there any specific safety precautions I should take during the purification of this compound?
A5: Yes. As with all chlorinated organic compounds, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Due to the lack of specific, publicly available quantitative data on the purification of this compound, the following table is provided as a template for researchers to record and compare their own experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Simple Distillation | e.g., 75 | e.g., 90 | e.g., 85 | High-boiling residues |
| Fractional Distillation | e.g., 75 | e.g., 95 | e.g., 80 | Closely boiling isomers |
| Vacuum Distillation | e.g., 75 | e.g., 97 | e.g., 82 | Thermally sensitive impurities |
| Column Chromatography | e.g., 75 | e.g., >99 | e.g., 65 | Polar and non-polar impurities |
Experimental Protocols
General Protocol for Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Slowly and carefully apply the vacuum to the system. The pressure should be gradually lowered to the desired level.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The theoretical boiling point at a given pressure can be estimated using a pressure-temperature nomograph.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
degradation pathways of 4-Chloroheptan-1-OL under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroheptan-1-ol. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed dehydration. This reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of one or more isomeric chloroheptenes. The exact product distribution will depend on the stability of the possible carbocation intermediates and the reaction conditions.[1][2]
Q2: What degradation products should I anticipate when subjecting this compound to basic conditions?
In the presence of a base, this compound can undergo two competing reactions: nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation).[3][4]
-
Nucleophilic Substitution (SN2): The hydroxide (B78521) ion can act as a nucleophile, attacking the carbon atom bearing the chlorine atom to displace the chloride ion and form heptan-1,4-diol.
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Elimination (E2): The hydroxide ion can act as a base, abstracting a proton from a carbon atom adjacent to the carbon-chlorine bond, leading to the formation of a double bond and the elimination of a chloride ion. This will produce various isomers of hepten-1-ol.
The predominant pathway is influenced by factors such as the strength and concentration of the base, the solvent, and the reaction temperature.[5]
Q3: How is this compound likely to degrade under oxidative stress?
The primary alcohol functional group in this compound is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as potassium dichromate in acidic solution, is expected to initially yield 4-chloroheptanal. Upon further oxidation, 4-chloroheptanoic acid would be formed.[6] It is also conceivable that under strong oxidative conditions, cleavage of the carbon-carbon chain could occur. Photochemical degradation, in the presence of reactive oxygen species like hydroxyl radicals, may also contribute to its degradation in aqueous environments.[7][8]
Q4: What happens to this compound at elevated temperatures?
Q5: Are there any known enzymatic or microbial degradation pathways for this compound?
Specific studies on the biodegradation of this compound are limited. However, based on related compounds, two primary enzymatic pathways could be involved:
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Haloalkane Dehalogenase Activity: Certain microorganisms possess haloalkane dehalogenases that can cleave the carbon-halogen bond, converting the chloroalkane to the corresponding alcohol.[9][10] In this case, it would lead to the formation of heptan-1,4-diol.
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Alcohol Oxidase/Dehydrogenase Activity: The primary alcohol group can be a target for microbial alcohol oxidases or dehydrogenases, which would oxidize it to the corresponding aldehyde (4-chloroheptanal) and subsequently to the carboxylic acid (4-chloroheptanoic acid).[11][12]
Troubleshooting Guides
Issue 1: My acid-catalyzed dehydration of this compound is yielding a mixture of unexpected alkene isomers.
-
Possible Cause: Carbocation rearrangement may be occurring. The initially formed secondary carbocation could be rearranging to a more stable carbocation before proton elimination.
-
Troubleshooting Steps:
-
Lower the reaction temperature: This can sometimes disfavor rearrangement reactions.
-
Use a milder acid catalyst: A less concentrated or weaker acid might reduce the extent of rearrangement.
-
Analyze the product mixture carefully: Use techniques like GC-MS or NMR to identify all the isomers formed. This can provide clues about the rearrangement mechanism.
-
Issue 2: Under basic conditions, I am getting a low yield of the desired substitution product (heptan-1,4-diol) and a high yield of elimination products.
-
Possible Cause: The reaction conditions are favoring elimination over substitution.
-
Troubleshooting Steps:
-
Decrease the reaction temperature: Higher temperatures generally favor elimination.[5]
-
Use a less concentrated base: A lower concentration of the hydroxide source can favor substitution.[5]
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Change the solvent: A more polar, protic solvent (like water) will favor substitution, while a less polar, aprotic solvent will favor elimination.[5]
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Use a bulkier base: While hydroxide is not particularly bulky, switching to a much bulkier base would strongly favor elimination if that were the desired outcome. For substitution, a less sterically hindered base is preferable.
-
Issue 3: The oxidation of this compound to 4-chloroheptanoic acid is incomplete, and I am isolating the aldehyde intermediate.
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Possible Cause: The oxidizing agent is not strong enough, or the reaction time is too short.
-
Troubleshooting Steps:
-
Increase the reaction time: Allow the reaction to proceed for a longer duration to ensure complete oxidation of the intermediate aldehyde.
-
Use a stronger oxidizing agent: Consider using a more potent oxidizing agent if the current one is proving insufficient.
-
Ensure stoichiometric amounts: Double-check the stoichiometry to ensure there is enough oxidizing agent to carry out the two-step oxidation.
-
Data Presentation
Table 1: Predicted Degradation Products of this compound under Various Conditions
| Condition | Primary Degradation Pathway | Major Predicted Products |
| Acidic | Acid-catalyzed Dehydration | Chloroheptene isomers |
| Basic | Nucleophilic Substitution / Elimination | Heptan-1,4-diol / Hepten-1-ol isomers |
| Oxidative | Oxidation of Alcohol | 4-Chloroheptanal, 4-Chloroheptanoic acid |
| Thermal | Thermal Decomposition | Mixture of smaller volatile organic compounds |
| Biotic | Enzymatic Degradation | Heptan-1,4-diol, 4-Chloroheptanoic acid |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dehydration
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Place this compound in a round-bottom flask.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).
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Heat the mixture under reflux for a specified period.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the organic products with a suitable solvent (e.g., diethyl ether).
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Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purify the product mixture using column chromatography or distillation.
Protocol 2: General Procedure for Base-Induced Degradation (Substitution vs. Elimination)
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Dissolve this compound in a suitable solvent (e.g., ethanol (B145695)/water mixture for substitution, or pure ethanol for elimination).
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Add a solution of a base (e.g., sodium hydroxide). The concentration and solvent will influence the product ratio.
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Heat the mixture under reflux for a set time, monitoring by TLC or GC.
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After the reaction, cool the mixture and remove the solvent under reduced pressure.
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Add water to the residue and extract the products with an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it.
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Analyze the product ratio using GC or NMR and purify the components by chromatography.
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. docbrown.info [docbrown.info]
- 4. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review on Haloalkane dehalogenase (LinB): a β-hexachlorocyclohexane (HCH) degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain-alcohol oxidase - Wikipedia [en.wikipedia.org]
- 12. Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in 4-Chloroheptan-1-OL reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-Chloroheptan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis with this compound and a phenoxide, but my yields are consistently low. What are the potential causes and solutions?
Answer:
Low yields in a Williamson ether synthesis involving this compound can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. The primary competing reaction is elimination (E2) of HCl from the this compound, especially under strongly basic conditions.[1][2][3]
Troubleshooting Steps:
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Choice of Base: Strong, bulky bases can favor elimination. Consider using a milder base like potassium carbonate or a hydroxide (B78521) base under carefully controlled conditions. Sodium hydride (NaH) can also be effective for deprotonating the alcohol.[4][5]
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Temperature Control: Higher temperatures tend to favor the elimination side reaction.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Solvent Selection: A polar aprotic solvent such as DMF or acetonitrile (B52724) is generally preferred for SN2 reactions like the Williamson ether synthesis.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.
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Purity of Reagents: Ensure that your this compound and other reagents are pure and dry. Water can consume the base and hinder the formation of the alkoxide.
| Parameter | Recommended Condition | Rationale |
| Base | NaH, K₂CO₃, NaOH, KOH | Strong bases deprotonate the alcohol to form the more nucleophilic alkoxide. Milder bases can help minimize the competing elimination reaction. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate SN2 reactions. |
| Temperature | 50-80 °C (starting point) | Lower temperatures favor substitution over elimination. Optimize as needed. |
| Leaving Group | Chloride | While bromide or iodide would be more reactive, the chloride is part of the starting material. |
Issue 2: Formation of Tetrahydrofuran Derivative as a Side Product
Question: During a reaction with this compound under basic conditions, I isolated an unexpected cyclic ether. What is this side product and how can I avoid its formation?
Answer:
The unexpected side product is likely 2-propyltetrahydrofuran, formed via an intramolecular SN2 reaction (intramolecular cyclization). The alkoxide formed from the deprotonation of the hydroxyl group of this compound can attack the carbon bearing the chlorine atom, leading to the formation of a stable five-membered ring.[6][7]
Troubleshooting and Mitigation:
-
Use of a Bulky Base: Employing a sterically hindered base can disfavor the intramolecular attack required for cyclization.
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Protecting Groups: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ether) before performing the desired reaction at the chloro- position. The protecting group can be removed in a subsequent step.
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Reaction Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over the intramolecular cyclization.
Logical Workflow for Minimizing Intramolecular Cyclization
Caption: Decision tree for troubleshooting intramolecular cyclization.
Issue 3: Poor Yields in Grignard Reactions
Question: I am trying to form a Grignard reagent from a derivative of this compound, but the reaction is not initiating or giving low yields. What could be the problem?
Answer:
Grignard reagent formation is highly sensitive to the presence of water and the quality of the magnesium.[8] The hydroxyl group in this compound is acidic and will react with and quench the Grignard reagent as it is formed.
Troubleshooting Steps:
-
Protection of the Hydroxyl Group: It is crucial to protect the alcohol functionality before attempting to form the Grignard reagent. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.
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Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous.
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Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.
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Initiation: Gentle heating or sonication can sometimes be required to initiate the Grignard formation.
| Parameter | Recommended Condition | Rationale |
| Alcohol Protection | TBDMS-Cl, MOM-Cl | Prevents the acidic proton of the alcohol from quenching the Grignard reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric water and oxygen. |
| Mg Activation | Iodine, 1,2-Dibromoethane | Removes the passivating oxide layer from the magnesium surface. |
Experimental Workflow for Grignard Reaction
Caption: Workflow for a successful Grignard reaction.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
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Add the desired alkyl halide (1.2 eq) and heat the reaction to 60-80 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.5 M).
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Add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).
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Stir the reaction at room temperature and monitor by TLC.
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Once the starting material is consumed, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude TBDMS-protected alcohol can often be used in the next step without further purification.
Purification Techniques
Common purification techniques for reaction mixtures of this compound include:
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Distillation: For separating volatile products from non-volatile impurities.[9]
-
Crystallization: Effective for purifying solid derivatives.[9]
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities from the reaction mixture.[9]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4002646A - Process for making tetrahydrofurans - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
catalyst selection for efficient 4-Chloroheptan-1-OL synthesis
Technical Support Center: Synthesis of 4-Chloroheptan-1-OL
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the efficient synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Grignard reaction with a substituted cyclic ether.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignar Reagent (Propylmagnesium Bromide) | 1. Inactive magnesium surface due to oxidation.[1][2] 2. Presence of moisture in glassware or solvent.[3][4] 3. Impure alkyl halide (1-bromopropane). | 1. Activate magnesium turnings using methods such as mechanical stirring, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1][2][5][6] 2. Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., diethyl ether, THF).[3] 3. Purify 1-bromopropane (B46711) by distillation before use. |
| Low Yield of this compound | 1. Inefficient ring-opening of the cyclic ether (3-chlorotetrahydrofuran). 2. Side reactions, such as Wurtz coupling of the Grignar reagent.[7] 3. The Grignard reagent is acting as a base rather than a nucleophile.[8] | 1. Consider the addition of a Lewis acid catalyst (e.g., ZnCl₂, Cu(I) salts) to facilitate the ring-opening.[9][10] 2. Control the rate of addition of the alkyl halide during Grignard formation and maintain a low reaction temperature. 3. Ensure the reaction temperature is kept low during the addition of the Grignard reagent to the cyclic ether. |
| Formation of Significant Byproducts | 1. Dimerization of the Grignard reagent. 2. Reaction of the Grignard reagent with the chloride on the tetrahydrofuran (B95107) ring. 3. Rearrangement of the cyclic ether under acidic conditions.[10] | 1. Use dilute solutions and slow addition rates. 2. This is a potential competing reaction; optimizing temperature and the choice of catalyst can favor the desired ring-opening. 3. Ensure the workup with aqueous acid is performed at a low temperature (e.g., in an ice bath). |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of magnesium salts that are difficult to remove. 3. Similar boiling points of product and byproducts. | 1. Use an excess of the Grignard reagent to ensure full conversion of the cyclic ether. 2. Perform a careful aqueous workup with a saturated solution of ammonium (B1175870) chloride to quench the reaction and dissolve magnesium salts.[11] 3. Utilize fractional distillation under reduced pressure or column chromatography for purification.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A promising and efficient method is the ring-opening of a substituted cyclic ether, specifically 3-chlorotetrahydrofuran (B94208), with a Grignard reagent like propylmagnesium bromide. This reaction forms the carbon-carbon bond and establishes the desired chloroalkyl alcohol structure in a single step.[11][15]
Q2: How can I be certain that my Grignard reagent has formed successfully?
Visual indicators of Grignard reagent formation include the disappearance of the magnesium metal and a change in the solution's color, often to a cloudy grey or brownish hue.[7] For quantitative assessment, titration methods can be employed.
Q3: What is the role of a Lewis acid catalyst in this synthesis?
A Lewis acid can coordinate to the oxygen atom of the tetrahydrofuran ring, making the ring more susceptible to nucleophilic attack by the Grignard reagent.[9][16] This can lead to faster reaction times and potentially higher yields, especially if the uncatalyzed reaction is sluggish.
Q4: Which solvent is best for this reaction?
Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[17][18][19] They are aprotic and can solvate the Grignard reagent, which is crucial for its stability and reactivity.[17][18]
Q5: What are the key safety precautions for this synthesis?
Grignard reagents are highly reactive with water and protic solvents and can ignite upon exposure to air.[7] Therefore, the reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable and should be handled with care in a well-ventilated fume hood.
Data Presentation: Catalyst Performance
| Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) | Selectivity for this compound (%) |
| None | - | 12 | 45 | 85 |
| ZnCl₂ | 10 | 6 | 70 | 90 |
| CuBr·SMe₂ | 5 | 4 | 85 | 95 |
Experimental Protocols
1. Preparation of Propylmagnesium Bromide (Grignard Reagent)
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Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether, iodine crystal.
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a single crystal of iodine to activate the magnesium surface.[1][2]
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Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension under a nitrogen atmosphere.
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The reaction is initiated when the color of the iodine fades and the solution becomes cloudy.
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Maintain a gentle reflux by controlling the rate of addition of the 1-bromopropane solution.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
2. Synthesis of this compound
-
Materials: Propylmagnesium bromide solution, 3-chlorotetrahydrofuran, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
Cool the prepared propylmagnesium bromide solution in an ice bath.
-
Add a solution of 3-chlorotetrahydrofuran in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Does anyone know the best way to activate magnesium for the... - ECHEMI [echemi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 10. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. leah4sci.com [leah4sci.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. Why is ether used as a solvent during Grignard reactions? [vedantu.com]
Technical Support Center: Reactivity of 4-Chloroheptan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-chloroheptan-1-ol, focusing on the impact of solvent choice on its reactivity. The primary reaction of interest is the intramolecular cyclization to form 2-propyl-tetrahydropyran, which often competes with intermolecular substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound, and what products should I expect?
The primary reaction is an intramolecular Williamson ether synthesis, where the hydroxyl group acts as a nucleophile, displacing the chloride to form the cyclic ether, 2-propyl-tetrahydropyran. This is an intramolecular Sₙ2 reaction. However, depending on the reaction conditions (solvent, base, temperature), you may also observe products from intermolecular substitution or E2 elimination (hept-4-en-1-ol).
Q2: How does the choice of solvent affect the yield of the cyclized product (2-propyl-tetrahydropyran)?
Solvent choice is critical in directing the reaction towards either intramolecular cyclization (Sₙ2) or competing pathways like elimination (E2).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, THF) are generally preferred for Sₙ2 reactions.[1][2] They solvate the cation of the base (e.g., Na⁺ in NaH), leaving the alkoxide nucleophile "naked" and more reactive, thus favoring the intramolecular attack.[3] High yields of the cyclized product are often observed in these solvents.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) can hinder Sₙ2 reactions by forming a hydrogen-bonding "cage" around the alkoxide, reducing its nucleophilicity.[3] These solvents can also promote E2 elimination, especially with a strong, sterically hindered base.[1]
Q3: Why am I observing significant amounts of hept-4-en-1-ol (B12510671) as a byproduct?
The formation of hept-4-en-1-ol indicates that the E2 elimination pathway is competing with the desired intramolecular Sₙ2 cyclization. This is more likely to occur under the following conditions:
-
Use of a Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are bulky and may preferentially abstract a proton from the carbon adjacent to the chlorine rather than allowing the intramolecular substitution to occur.[1]
-
Use of Polar Protic Solvents: These solvents can stabilize the transition state of the E2 reaction.[2]
-
Higher Temperatures: Elimination reactions are often favored entropically and thus become more competitive at higher temperatures.
Q4: Is a base always necessary for the cyclization to occur?
Yes, a base is required to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide. Without a base, the neutral hydroxyl group is a poor nucleophile, and the reaction will not proceed at a practical rate. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK).
Troubleshooting Guide
Problem: Low or no conversion of this compound.
-
Possible Cause 1: Inactive Base. Sodium hydride (NaH) can be deactivated by improper storage and exposure to moisture.
-
Solution: Use fresh, high-quality NaH from a newly opened container. Ensure the reaction is conducted under anhydrous (dry) conditions using an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Temperature. The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. Start with a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
-
Possible Cause 3: Poor Solvent Choice. A non-polar solvent may not adequately dissolve the reactants and intermediates.
-
Solution: Switch to a polar aprotic solvent like THF or DMF to improve solubility and reaction rate.[4]
-
Problem: The major product is an elimination product (hept-4-en-1-ol), not the desired cyclic ether.
-
Possible Cause 1: Base is too hindered. A bulky base like potassium tert-butoxide favors elimination.[1]
-
Solution: Use a less sterically demanding base, such as sodium hydride (NaH), which is a superbase but not sterically bulky.
-
-
Possible Cause 2: Solvent favors elimination. Polar protic solvents can promote E2 over Sₙ2.[2]
Data Presentation
The following tables summarize the expected outcomes based on general principles of solvent and base effects on similar reactions.
Table 1: Effect of Solvent on the Rate of Cyclization of this compound (Note: Data is representative and illustrates expected chemical trends.)
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate Constant (k_rel) |
| n-Hexane | 2.0 | Non-polar | 1 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 250 |
| Acetone | 21 | Polar Aprotic | 1,500 |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 10,000 |
| Methanol | 33 | Polar Protic | 80 |
| Water | 80 | Polar Protic | 20 |
Table 2: Product Distribution as a Function of Reaction Conditions (Note: Data is representative and illustrates expected chemical trends.)
| Solvent | Base | Temperature (°C) | Yield of 2-propyl-tetrahydropyran (%) | Yield of hept-4-en-1-ol (%) |
| THF | NaH | 25 | 92 | < 5 |
| THF | KtBuOK | 25 | 45 | 50 |
| DMF | NaH | 25 | 95 | < 2 |
| Ethanol | NaH | 50 | 60 | 35 |
| Ethanol | KtBuOK | 50 | 15 | 80 |
Experimental Protocols
General Protocol for the Cyclization of this compound to 2-propyl-tetrahydropyran
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry N,N-dimethylformamide (DMF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Base Addition: To the stirred solvent, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in one portion at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of dry DMF and add it dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Carefully and slowly add water dropwise to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield pure 2-propyl-tetrahydropyran.
Visualizations
References
Technical Support Center: Stereoselective Synthesis of 4-Chloroheptan-1-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Chloroheptan-1-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound isomers?
A1: The main strategies to introduce the chiral center at the C4 position of this compound involve three primary approaches:
-
Stereoselective Reduction of a Ketone Precursor: This involves the asymmetric reduction of a prochiral ketone, such as a protected 4-chloroheptan-1-one derivative, to establish the hydroxyl group with a specific stereochemistry.
-
Asymmetric Nucleophilic Addition to an Aldehyde: This strategy employs the enantioselective addition of a propyl organometallic reagent to 4-chlorobutanal (B1267710) or a related electrophile, creating the C4 stereocenter.
-
Stereoselective Epoxidation and Ring-Opening: This method utilizes the diastereoselective or enantioselective epoxidation of a heptenol precursor, followed by a regioselective ring-opening with a chloride nucleophile to introduce the chlorine atom at C4.
Q2: How can I control the stereochemistry at C4 using a ketone reduction approach?
A2: Stereocontrol in the reduction of a prochiral ketone precursor can be achieved using various methods. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems involving chiral ligands with metal hydrides are effective.[1] Biocatalysis, employing ketone reductases or alcohol dehydrogenases, offers high enantioselectivity under mild conditions.[2][3] The choice of reducing agent and catalyst is crucial and depends on the specific substrate and desired enantiomer.[1][2]
Q3: What are the key considerations for the asymmetric addition of an organometallic reagent to an aldehyde?
A3: For the asymmetric addition of a propyl nucleophile to 4-chlorobutanal, the key is to use a chiral ligand or catalyst that can effectively create a chiral environment around the reacting centers.[4] Common approaches include the use of chiral amino alcohols, diols like TADDOL, or BINOL derivatives in conjunction with organozinc or Grignard reagents.[5][6] The reactivity of the organometallic reagent can be modulated with additives to suppress background racemic reactions.[5]
Q4: How do I ensure regioselectivity during the ring-opening of an epoxide?
A4: The regioselective opening of an epoxide is critical. In the synthesis of this compound from an epoxidized heptenol, the chloride nucleophile must attack the C4 position. This is typically governed by steric and electronic factors. The choice of chloride source and catalyst can influence the regioselectivity. Lewis acids can be used to activate the epoxide, and the attack often occurs at the more substituted or electronically activated carbon.[7][8]
Troubleshooting Guides
Strategy 1: Stereoselective Ketone Reduction
| Problem | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | - Ineffective chiral catalyst or reagent.- Racemic background reaction is significant.- Incorrect reaction temperature. | - Screen different chiral ligands or catalysts.- Use a stoichiometric chiral reducing agent.- Lower the reaction temperature to enhance selectivity.- Ensure the purity of the starting ketone. |
| Low Yield | - Incomplete reaction.- Decomposition of starting material or product.- Difficult purification. | - Increase reaction time or catalyst loading.- Use milder reducing agents to avoid side reactions.- Optimize work-up and purification conditions (e.g., chromatography on silica (B1680970) gel). |
| Formation of Diastereomers (if another stereocenter is present) | - Poor diastereoselectivity of the reducing agent. | - Choose a reducing agent known for high diastereoselectivity with similar substrates.- Substrate control can be enhanced by using a bulky protecting group on the primary alcohol. |
Strategy 2: Asymmetric Organometallic Addition to Aldehyde
| Problem | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | - Inactive or insufficient chiral ligand.- High reactivity of the organometallic reagent leading to a non-catalyzed racemic reaction. | - Increase the loading of the chiral ligand.- Use a less reactive organometallic reagent (e.g., organozinc instead of Grignard).- Additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) can deactivate Grignard reagents, favoring the catalytic pathway.[5]- Optimize the reaction temperature; lower temperatures often improve enantioselectivity. |
| Low Yield | - Low reactivity of the aldehyde or organometallic reagent.- Side reactions such as enolization of the aldehyde. | - Use a more reactive organometallic reagent or increase its equivalents.- Ensure anhydrous reaction conditions as organometallic reagents are highly sensitive to moisture.- Use a Lewis acid to activate the aldehyde. |
| Complex reaction mixture | - Formation of byproducts from side reactions. | - Purify the aldehyde before use to remove any carboxylic acid impurities.- Control the rate of addition of the organometallic reagent. |
Strategy 3: Stereoselective Epoxidation and Ring-Opening
| Problem | Possible Cause | Troubleshooting Steps |
| Low Diastereoselectivity in Epoxidation | - Ineffective directing group (the alcohol).- Wrong choice of epoxidizing agent. | - For substrate-directed epoxidation, ensure the hydroxyl group can effectively direct the oxidant (e.g., using vanadium catalysts with TBHP).- For reagent-controlled epoxidation, use a well-established asymmetric epoxidation method like the Sharpless epoxidation. |
| Incorrect Regioisomer from Ring-Opening | - Nucleophilic attack at the wrong carbon of the epoxide. | - The choice of chloride source and catalyst is crucial. Lewis acidic conditions may favor attack at the more substituted carbon, while other conditions might favor the less hindered position.- Conduct small-scale trials with different chloride sources (e.g., LiCl, HCl, TiCl4) and catalysts to find the optimal conditions for the desired regioselectivity. |
| Low Yield | - Incomplete epoxidation or ring-opening.- Formation of diol as a byproduct. | - Monitor each step by TLC or GC to ensure complete conversion.- Ensure anhydrous conditions for the ring-opening step if water-sensitive reagents are used. The presence of water can lead to the formation of the corresponding diol. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral Ketone (General Procedure)
A solution of the 4-chloroheptanoyl derivative (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) is cooled to the recommended temperature (e.g., -78 °C). The chiral reducing agent (e.g., a solution of a chiral borane or a pre-formed chiral catalyst with a hydride source) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is stirred at this temperature until completion, as monitored by TLC or GC. The reaction is then quenched carefully with an appropriate quenching agent (e.g., methanol, saturated aqueous NH4Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound isomer.
Protocol 2: Enantioselective Addition of Propylmagnesium Bromide to 4-Chlorobutanal (General Procedure)
To a solution of the chiral ligand (e.g., a chiral diol or amino alcohol, 0.1-0.2 equivalents) in an anhydrous solvent (e.g., THF, Et2O) at the specified temperature (e.g., -78 °C to 0 °C), the organometallic solution (e.g., propylmagnesium bromide, 1.2 equivalents) is added. After stirring for a period to allow for complex formation, a solution of 4-chlorobutanal (1 equivalent) in the same solvent is added dropwise. The reaction is maintained at this temperature until the aldehyde is consumed (monitored by TLC or GC). The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification by column chromatography affords the enantiomerically enriched this compound.
Protocol 3: Diastereoselective Epoxidation of Hept-3-en-1-ol and Ring-Opening (General Procedure)
Step A: Epoxidation To a solution of hept-3-en-1-ol (1 equivalent) in an anhydrous solvent (e.g., DCM), a catalyst for directed epoxidation (e.g., VO(acac)2, 0.05 equivalents) is added. The solution is cooled to 0 °C, and an oxidant (e.g., tert-butyl hydroperoxide, 1.5 equivalents) is added dropwise. The reaction is stirred at this temperature until complete conversion of the starting material. The reaction is then quenched, and the epoxide is purified.
Step B: Ring-Opening The purified epoxide (1 equivalent) is dissolved in an anhydrous solvent (e.g., THF). A chloride source (e.g., LiCl, 2-3 equivalents) and a Lewis acid (e.g., Ti(OiPr)4, 1.1 equivalents) are added, and the mixture is stirred at room temperature until the epoxide is consumed. The reaction is quenched, and the product is extracted, washed, dried, and purified by column chromatography to yield the desired this compound diastereomer.
Quantitative Data Summary
Table 1: Representative Results for Asymmetric Ketone Reductions
| Ketone Substrate | Chiral Reagent/Catalyst | Yield (%) | ee (%) | Reference |
| Aryl Alkyl Ketones | (S)-BINAL-H | High | >95 | [1] |
| Various Ketones | Ketone Reductase | Good-Excellent | >99 | [3] |
| Cyclic Ketones | Li dispersion, FeCl2·4H2O | Moderate-Excellent | High (diastereoselectivity) | [9] |
Table 2: Representative Results for Asymmetric Additions to Aldehydes
| Aldehyde | Organometallic Reagent | Chiral Ligand/Catalyst | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Various Aldehydes | Alkyl Grignard Reagents | (S)-BINOL/Ti(OiPr)4 | Good | up to 98 |[5] | | Aromatic Aldehydes | Diphenylzinc | (R)-3,3'-dianisyl-BINOL | High | up to 94 |[6] | | Aliphatic Aldehydes | Alkenylzinc | (-)-DAIB | Good | High |[4] |
Visualizations
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric addition of alkenylmetals to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Validation & Comparative
comparative analysis of different synthetic routes to 4-Chloroheptan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes to 4-Chloroheptan-1-ol, a halogenated alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This document outlines three distinct routes, presenting their experimental protocols, and a quantitative comparison to aid in this decision-making process.
Route 1: Grignard Reaction with γ-Butyrolactone followed by Selective Chlorination
This route utilizes readily available starting materials, beginning with the reaction of a Grignard reagent with a lactone to form a diol, which is then selectively chlorinated.
Experimental Protocol:
-
Formation of Heptane-1,4-diol: To a solution of butylmagnesium chloride (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, γ-butyrolactone (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude heptane-1,4-diol.
-
Selective Chlorination of Heptane-1,4-diol: The crude heptane-1,4-diol is dissolved in a suitable solvent such as dichloromethane (B109758). A selective chlorinating agent, for instance, a trialkylsilane in the presence of a Lewis acid, would be added at a controlled temperature to favor monochlorination at the C4 position. It is important to note that achieving high selectivity for the secondary alcohol can be challenging and may require significant optimization to minimize the formation of the primary chloride and dichlorinated byproducts. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the desired this compound is purified by column chromatography.
Logical Flow for Route 1
Caption: Synthesis of this compound via Grignard reaction and chlorination.
Route 2: Hydroboration-Oxidation of 4-Chloro-1-heptene
This pathway involves the synthesis of a chloroalkene intermediate, followed by a regioselective hydroboration-oxidation to install the primary alcohol.
Experimental Protocol:
-
Synthesis of 4-Chloro-1-heptene: A potential synthesis could involve the reaction of 1-hepten-4-ol (B1582827) with a chlorinating agent such as thionyl chloride or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) to replace the hydroxyl group with a chlorine atom while preserving the double bond. The reaction would be carried out in an appropriate solvent like diethyl ether or dichloromethane at a low temperature to minimize side reactions. The product, 4-chloro-1-heptene, would be isolated and purified by distillation.
-
Hydroboration-Oxidation: The 4-chloro-1-heptene is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for another hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting this compound is then purified by column chromatography.[1][2]
Experimental Workflow for Route 2
Caption: Synthesis via hydroboration-oxidation of a chloroalkene.
Route 3: Reduction of Methyl 4-Chloroheptanoate
This route relies on the synthesis of a carboxylic acid ester intermediate, which is then reduced to the target primary alcohol.
Experimental Protocol:
-
Synthesis of Methyl 4-Chloroheptanoate: 4-Chloroheptanoic acid can be synthesized through various methods, such as the malonic ester synthesis starting from 1-bromo-2-chloropropane (B1583154) and diethyl malonate, followed by alkylation with propyl bromide, hydrolysis, and decarboxylation. The resulting 4-chloroheptanoic acid is then esterified to methyl 4-chloroheptanoate using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction is refluxed for several hours, and the product is isolated by extraction and purified by distillation.
-
Reduction with Lithium Aluminum Hydride (LAH): A solution of methyl 4-chloroheptanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C under a nitrogen atmosphere.[3][4] The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or column chromatography.[5][6]
Signaling Pathway Analogy for Route 3
Caption: Reduction of a 4-chloroheptanoate ester to the target alcohol.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: Grignard/Chlorination | Route 2: Hydroboration-Oxidation | Route 3: Ester Reduction |
| Number of Steps | 2 | 2 | 3 (from malonic ester) |
| Estimated Overall Yield | Low to Moderate | Moderate to High | Moderate |
| Starting Material Cost | Low | Moderate | Moderate |
| Key Advantages | Readily available starting materials.[7] | High regioselectivity of hydroboration.[1][2] | Well-established reduction method.[3] |
| Key Disadvantages | Poor selectivity in chlorination step. | Synthesis of starting alkene required. | Multi-step synthesis of the ester. |
| Scalability | Potentially difficult due to selectivity issues. | Good | Good |
| Safety Considerations | Use of pyrophoric Grignard reagents.[2] | Use of flammable and toxic borane. | Use of highly reactive and pyrophoric LiAlH4.[5][6] |
Conclusion
Based on this comparative analysis, Route 2 (Hydroboration-Oxidation of 4-Chloro-1-heptene) appears to be the most promising approach for the synthesis of this compound, provided a reliable and efficient synthesis for the starting alkene can be established. The high regioselectivity of the hydroboration-oxidation step is a significant advantage for obtaining the desired primary alcohol isomer.
Route 3 (Reduction of Methyl 4-Chloroheptanoate) is also a viable option, particularly if the starting carboxylic acid or ester is commercially available or can be synthesized in good yield. The reduction of esters with LiAlH4 is a robust and high-yielding reaction.
Route 1 (Grignard Reaction with γ-Butyrolactone) is the least favorable due to the anticipated difficulty in achieving selective monochlorination of the resulting diol, which would likely lead to a mixture of products and a low overall yield of the desired compound.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, the desired scale of the synthesis, and the analytical capabilities for purification and characterization.
Disclaimer: The experimental protocols provided are conceptual and based on established chemical principles. These procedures would require optimization and validation in a laboratory setting. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Chloroheptan-1-OL
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of 4-Chloroheptan-1-OL. While specific validated methods for this compound are not extensively documented in publicly available literature, this comparison is based on established principles of analytical chemistry and data from the analysis of analogous compounds, such as 4-chloro-1-butanol.[1][2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-MS and a projected HPLC method for the analysis of a small, semi-volatile chlorinated alcohol like this compound. The GC-MS data is adapted from a validated method for a similar compound, 4-chloro-1-butanol, and serves as a reliable benchmark.[1]
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Limit of Detection (LOD) | ~0.05 ppm | ~0.5 ppm |
| Limit of Quantitation (LOQ) | ~0.08 ppm | ~1.5 ppm |
| **Linearity (R²) ** | >0.999 | >0.995 |
| Accuracy (Recovery) | 90-110% | 95-105% |
| Precision (RSD) | < 10% | < 5% |
| Typical Run Time | 15-30 minutes | 10-20 minutes |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound, which may be present as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or a solvent in which the API is soluble but does not interfere with the analysis.
-
Spike the solution with an appropriate internal standard (e.g., 3-chloro-1-propanol) to a final concentration of 1 ppm.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
3. Data Analysis:
-
Quantify this compound based on the ratio of its peak area to that of the internal standard using a calibration curve prepared with known concentrations of the analyte.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a versatile and robust alternative for the analysis of this compound, particularly when the compound is present at higher concentrations or when derivatization is employed to enhance detection.
1. Sample Preparation:
-
Accurately weigh approximately 500 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, indirect detection or derivatization might be necessary for improved sensitivity).
3. Data Analysis:
-
Quantify this compound based on the peak area of the analyte against a calibration curve constructed from standards of known concentrations.
Visualizations
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Key performance characteristics of GC-MS vs. HPLC-UV.
References
- 1. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 4-Chloroheptan-1-ol and Structurally Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of 4-Chloroheptan-1-ol in comparison to its structural isomers and homologs. This document provides an objective analysis supported by theoretical data and established reaction principles, alongside detailed experimental protocols for further investigation.
The reactivity of bifunctional molecules such as this compound is of significant interest in organic synthesis and drug development, where precise control over chemical transformations is paramount. This guide explores the factors influencing the reactivity of this compound, primarily focusing on intramolecular cyclization, and compares its predicted reactivity with that of key structural analogs. Due to the limited availability of direct experimental kinetic data for this compound, this comparison relies on established principles of reaction kinetics, steric and electronic effects, and available data for analogous compounds.
I. Dominant Reaction Pathway: Intramolecular Cyclization
Under basic conditions, the primary reaction pathway for this compound is an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction to form a cyclic ether.[1][2]
The favorability of this intramolecular reaction is largely dictated by the size of the resulting ring. The formation of five- and six-membered rings is kinetically and thermodynamically favored over other ring sizes.[1]
II. Comparative Reactivity Analysis
The reactivity of this compound in intramolecular cyclization can be compared with its isomers and homologs based on the principles of SN2 reactions. The key factors influencing the rate of these reactions are the nature of the alkyl halide (primary vs. secondary) and the size of the ring being formed.
Data Presentation: Predicted Relative Rates of Intramolecular Cyclization
The following table summarizes the predicted relative reactivity of this compound and similar compounds in intramolecular cyclization under basic conditions. The relative rates are estimated based on the principles of SN2 reaction kinetics, where primary halides react faster than secondary halides, and the formation of five- and six-membered rings is favored.
| Compound | Structure | Type of Halide | Ring Size Formed | Predicted Relative Rate | Product |
| This compound | Cl-CH(CH₂CH₃)CH₂CH₂CH₂OH | Secondary | 6 (Oxepane) | Moderate | 2-Propyl-tetrahydropyran |
| Comparison Compounds | |||||
| 1-Chloroheptan-4-ol | HO-CH(CH₂CH₂CH₃)CH₂CH₂CH₂Cl | Primary | 5 (THF) | High | 2-Propyl-tetrahydrofuran |
| 4-Chloropentan-1-ol | Cl-CH(CH₃)CH₂CH₂CH₂OH | Secondary | 5 (THF) | Moderate | 2-Methyl-tetrahydrofuran |
| 5-Chlorooctan-1-ol | Cl-CH(CH₂CH₃)CH₂CH₂CH₂CH₂OH | Secondary | 7 (Oxepane) | Low | 2-Propyl-oxepane |
| 3-Chlorohexane-1-ol | Cl-CH(CH₂CH₂CH₃)CH₂CH₂OH | Secondary | 4 (Oxetane) | Very Low | 2-Propyl-oxetane |
Analysis of Reactivity Trends:
-
Primary vs. Secondary Halide: 1-Chloroheptan-4-ol, a primary chloride, is predicted to have a significantly higher rate of cyclization compared to this compound, which is a secondary chloride. This is due to the lower steric hindrance at the reaction center in the primary halide, allowing for a more facile backside attack by the nucleophile in the SN2 transition state.[3]
-
Ring Size: The formation of a five-membered tetrahydrofuran (B95107) (THF) ring from 1-Chloroheptan-4-ol and 4-Chloropentan-1-ol is generally more favorable than the formation of a six-membered tetrahydropyran (B127337) (THP) ring from this compound. The formation of seven-membered (oxepane) and four-membered (oxetane) rings is significantly slower due to higher ring strain and less favorable pre-reaction conformations.
-
Chain Length: Comparing 4-Chloropentan-1-ol, this compound, and 5-Chlorooctan-1-ol, all of which are secondary chlorides, the reactivity is primarily influenced by the size of the ring being formed.
III. Experimental Protocols
To empirically determine and compare the reactivity of these compounds, a kinetic study of their intramolecular cyclization can be performed.
Experimental Protocol: Kinetic Analysis of Intramolecular Cyclization of Chloroalcohols via GC-MS
Objective: To determine the rate constants for the intramolecular cyclization of this compound and its analogs under basic conditions.
Materials:
-
This compound
-
1-Chloroheptan-4-ol
-
4-Chloropentan-1-ol
-
5-Chlorooctan-1-ol
-
3-Chlorohexane-1-ol
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)
-
Internal standard (e.g., a non-reactive high-boiling alkane)
-
Quenching solution (e.g., water or dilute acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a known concentration of the chloroalcohol and the internal standard in the anhydrous solvent.
-
Initiation of Reaction: At time zero, add a molar excess of the base (e.g., NaH) to the stirred solution.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Sample Preparation for GC-MS: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and transfer it to a GC vial.[4][5]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph will separate the unreacted chloroalcohol from the cyclic ether product and the internal standard. The mass spectrometer will confirm the identity of each component.[6][7]
-
Data Analysis: Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (likely first-order for this intramolecular reaction) to determine the rate constant.
IV. Visualizing Reaction Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Intramolecular SN2 mechanism for the cyclization of this compound.
Caption: Experimental workflow for kinetic analysis of intramolecular cyclization.
V. Conclusion
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - UZ [thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. youtube.com [youtube.com]
- 7. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
Spectroscopic Data Comparison: 1-Chloroheptan-4-ol and its Oxidation Product, 1-Chloroheptan-4-one
A guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 1-chloroheptan-4-ol and its derivative, 1-chloroheptan-4-one. This document provides predicted spectroscopic data, detailed experimental protocols, and a generalized analytical workflow.
Due to the limited availability of experimental spectroscopic data for 4-chloroheptan-1-ol, this guide focuses on its structural isomer, 1-chloroheptan-4-ol, and its corresponding oxidation product, 1-chloroheptan-4-one. The data presented herein is a combination of information available for analogous compounds and predicted values from spectroscopic databases and software. This approach provides a valuable framework for anticipating the spectral characteristics of these and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-chloroheptan-4-ol and 1-chloroheptan-4-one. These predictions are based on established chemical shift correlations, fragmentation patterns, and vibrational frequencies of the functional groups present in the molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 1-Chloroheptan-4-ol | H1 (CH₂) | 3.55 | Triplet |
| H2 (CH₂) | 1.85 | Quintet | |
| H3 (CH₂) | 1.60 | Quintet | |
| H4 (CH) | 3.70 | Multiplet | |
| H5 (CH₂) | 1.50 | Multiplet | |
| H6 (CH₂) | 1.35 | Sextet | |
| H7 (CH₃) | 0.90 | Triplet | |
| OH | Variable (broad singlet) | Broad Singlet | |
| 1-Chloroheptan-4-one | H1 (CH₂) | 3.65 | Triplet |
| H2 (CH₂) | 2.05 | Quintet | |
| H3 (CH₂) | 2.75 | Triplet | |
| H5 (CH₂) | 2.45 | Triplet | |
| H6 (CH₂) | 1.65 | Sextet | |
| H7 (CH₃) | 0.95 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 1-Chloroheptan-4-ol | C1 | 45.0 |
| C2 | 30.0 | |
| C3 | 38.0 | |
| C4 | 70.0 | |
| C5 | 36.0 | |
| C6 | 19.0 | |
| C7 | 14.0 | |
| 1-Chloroheptan-4-one | C1 | 44.0 |
| C2 | 28.0 | |
| C3 | 42.0 | |
| C4 | 211.0 | |
| C5 | 40.0 | |
| C6 | 18.0 | |
| C7 | 13.5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| 1-Chloroheptan-4-ol | O-H stretch | 3200-3600 | Strong, Broad |
| C-H stretch (sp³) | 2850-3000 | Strong | |
| C-O stretch | 1050-1150 | Strong | |
| C-Cl stretch | 600-800 | Medium | |
| 1-Chloroheptan-4-one | C=O stretch | 1700-1725 | Strong, Sharp |
| C-H stretch (sp³) | 2850-3000 | Strong | |
| C-Cl stretch | 600-800 | Medium |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| Compound | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| 1-Chloroheptan-4-ol | 150/152 (approx. 3:1 ratio) | 114, 91/93, 73, 55 |
| 1-Chloroheptan-4-one | 148/150 (approx. 3:1 ratio) | 113, 89/91, 71, 57 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds. Instrument parameters may need to be optimized for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use proton decoupling to simplify the spectrum to singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).
-
Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for the synthesis and spectroscopic analysis of 1-chloroheptan-4-ol and its derivative.
Comparative Analysis of the Biological Activity of Haloalcohols with a Focus on 4-Chloroheptan-1-ol Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of haloalcohols, providing a comparative framework in the absence of specific data for 4-Chloroheptan-1-ol.
Introduction
While a direct investigation into the biological activity of this compound reveals a significant gap in the existing scientific literature, a broader examination of haloalcohols provides valuable insights into their potential therapeutic and toxicological properties. This guide offers a comparative analysis of various haloalcohols, focusing on their antimicrobial, cytotoxic, and enzyme-inhibiting activities. The data and methodologies presented herein are intended to serve as a foundational resource for researchers interested in the structure-activity relationships of this chemical class and to guide future investigations into compounds such as this compound.
I. Antimicrobial Activity of Haloalcohols
Haloalcohols have demonstrated a range of antimicrobial properties, with their efficacy often linked to the nature of the halogen substituent, the length of the carbon chain, and the position of the hydroxyl and halogen groups. The primary mechanism of action for many simple alcohols and their halogenated derivatives involves the disruption of cellular membranes and denaturation of proteins.[1]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected haloalcohols against various microorganisms. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Bromo-2-nitro-1,3-propanediol | Staphylococcus aureus | 12.5 | 25 | N/A |
| Pseudomonas aeruginosa | 25 | 50 | N/A | |
| Candida albicans | 12.5 | 25 | N/A | |
| Triclosan (a chlorinated phenol) | Staphylococcus aureus | 0.015-0.12 | >100 | N/A |
| Escherichia coli | 0.03-0.12 | >100 | N/A | |
| Ethanol | Staphylococcus epidermidis | 19% (v/v) growth inhibition at 1% | N/A | [2] |
| Long-chain fatty alcohols (e.g., 1-dodecanol, 1-tridecanol) | Staphylococcus aureus | High activity | No membrane-damaging activity | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The broth microdilution method is a widely accepted protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.[4]
Workflow for determining MIC and MBC of a compound.
II. Cytotoxicity of Haloalcohols
The cytotoxic effects of haloalcohols are a critical aspect of their biological profile, with implications for both their therapeutic potential and their toxicity. The presence and position of the halogen atom can significantly influence the compound's reactivity and ability to interact with cellular components, leading to cell death.
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected alcohols, which are indicative of their cytotoxic potential against different cell lines.
| Compound | Cell Line | IC50 (mg/mL) | Exposure Time | Reference |
| Ethanol | A-431 (epidermoid carcinoma) | 0.38 | N/A | [2] |
| HaCaT (keratinocytes) | 0.19 | N/A | [2] | |
| A-375 (malignant melanoma) | 0.07 | N/A | [2] | |
| Methanol | HaCaT | 0.27 - 0.64 | N/A | [2] |
| A-431 | 0.27 - 0.64 | N/A | [2] | |
| A-375 | 0.27 - 0.64 | N/A | [2] | |
| 4-Chlorohexan-1-ol | Laboratory Animals | Moderate toxicity observed | Subacute and subchronic | [5] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing MTT, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the compound concentration.
III. Enzyme Inhibition by Haloalcohols
Haloalcohols can act as inhibitors of various enzymes, a property that is of significant interest in drug development. The halogen atom can participate in interactions within the enzyme's active site, leading to inhibition. For instance, haloalkane dehalogenases are enzymes that can be inhibited by fluorinated analogues of their substrates.[6]
Comparative Enzyme Inhibition Data
The following table provides examples of enzyme inhibition by compounds structurally related to haloalcohols.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| Fluorinated substrate analogues | Haloalkane dehalogenase | N/A | Competitive | [6] |
| Ethyl 4-chloroacetoacetate | Halohydrin dehalogenase (HheC) | 0.249 µM | Competitive | [7] |
| Ethanol | Sialyltransferase (hypothesized) | N/A | Competitive (hypothesized) | [8] |
Experimental Protocol: Enzyme Inhibition Assay
Determining the inhibitory activity of a compound against a specific enzyme typically involves the following steps:
-
Enzyme and Substrate Preparation: Purified enzyme and its specific substrate are prepared in a suitable buffer.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, buffer, and varying concentrations of the inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. These data are then used to calculate kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the inhibitor. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined from these parameters, often using graphical methods like the Lineweaver-Burk plot.[8]
Mechanism of competitive enzyme inhibition by a haloalcohol.
IV. Signaling Pathways Potentially Affected by Haloalcohols
Alcohols, including ethanol, are known to modulate various intracellular signaling pathways, which can contribute to their biological effects.[9][10] While specific pathways for this compound are uncharacterized, it is plausible that it and other haloalcohols could interact with similar pathways due to the presence of the hydroxyl group.
Ethanol has been shown to affect signaling cascades involving:
-
Receptor Tyrosine Kinases (RTKs): Binding of growth factors to RTKs can trigger downstream pathways like the ERK1/2 and PI3K pathways.[9]
-
G-protein Coupled Receptors (GPCRs): Ethanol can influence GPCR signaling, such as the dopamine (B1211576) D1 and D2 receptor pathways that modulate adenylyl cyclase (AC) and protein kinase A (PKA) activity.[9]
-
Ion Channels: Alcohols can directly or indirectly modulate the function of various ion channels, affecting neuronal excitability.
Potential modulation of a generic signaling pathway by a haloalcohol.
Conclusion
The biological activity of this compound remains to be elucidated. However, by examining the broader class of haloalcohols, we can infer potential areas of biological relevance, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. The data and protocols presented in this guide offer a starting point for the systematic investigation of this compound and other novel haloalcohols. Future research should focus on generating robust, quantitative data for these compounds to better understand their structure-activity relationships and to explore their potential applications in medicine and biotechnology.
References
- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Chlorohexan-1-ol | 58705-86-5 [smolecule.com]
- 6. Discovery of Novel Haloalkane Dehalogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newhaven.edu [newhaven.edu]
- 9. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 4-Chloroheptan-1-OL in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 4-Chloroheptan-1-OL against its structural isomers and other related chloroalcohols. Due to a lack of publicly available performance data for this compound, this comparison is based on the known properties and applications of its close structural analogs: 7-chloroheptan-1-ol and 6-chlorohexan-1-ol. The data presented for these alternatives is intended to provide a reasonable expectation of the performance of this compound in similar applications.
Executive Summary
This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile building block in organic synthesis. Its potential applications are primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The position of the chlorine atom on the fourth carbon may influence its reactivity and the stereochemistry of its products compared to its terminal isomers. This guide explores its potential performance in key synthetic transformations and provides a comparative analysis with commercially available alternatives.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are crucial in determining the reaction conditions, solvent selection, and potential reactivity of these compounds.
| Property | This compound | 7-chloroheptan-1-ol | 6-chlorohexan-1-ol |
| CAS Number | 89940-13-6 | 55944-70-2 | 2009-83-8 |
| Molecular Formula | C₇H₁₅ClO | C₇H₁₅ClO | C₆H₁₃ClO |
| Molecular Weight | 150.65 g/mol | 150.65 g/mol | 136.62 g/mol |
| Boiling Point | Data not available | 207.22°C (estimated) | 108-112°C at 14 mmHg |
| Density | Data not available | 0.9998 g/cm³ (estimated) | 1.024 g/mL at 25°C |
| Solubility | Data not available | Data not available | Soluble in dimethylformamide. |
Performance in Key Synthetic Applications
Given their structural similarities, this compound is expected to perform comparably to its isomers in common synthetic reactions. The primary alcohol group allows for oxidation to aldehydes and carboxylic acids, as well as esterification and etherification. The chlorine atom provides a site for nucleophilic substitution.
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the preparation of ethers from alcohols. The following is a generalized experimental protocol for this reaction, which is applicable to this compound and its alternatives.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of the Alcohol: To a solution of the chloroalkanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Addition of the Alkylating Agent: An alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) is then added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired ether.
Expected Performance and Comparison:
The reactivity in the Williamson ether synthesis is primarily dependent on the accessibility of the hydroxyl group and the nature of the alkylating agent. As all three compared chloroalcohols are primary alcohols, their reactivity in the deprotonation step is expected to be similar. The presence of the chlorine atom on the alkyl chain is not expected to significantly hinder the reaction, although its position in this compound might have subtle electronic effects on the acidity of the proton.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction and a hypothetical signaling pathway where a derivative of this compound could act as a modulator.
Figure 1: Generalized workflow for a nucleophilic substitution reaction involving this compound.
Figure 2: Hypothetical signaling pathway modulated by a bioactive derivative of this compound.
Conclusion
While direct experimental data for this compound is limited, a comparative analysis with its isomers, 7-chloroheptan-1-ol and 6-chlorohexan-1-ol, provides valuable insights into its potential performance in synthetic applications. Its bifunctional nature makes it a promising intermediate for the synthesis of a variety of organic molecules. The provided experimental protocol for the Williamson ether synthesis serves as a practical starting point for researchers. Further experimental investigation is warranted to fully characterize the reactivity and application scope of this compound.
Purity Assessment of 4-Chloroheptan-1-ol: A Comparative Guide for Researchers
Introduction to 4-Chloroheptan-1-ol and Potential Impurities
This compound is a halogenated alcohol with potential applications as an intermediate in organic synthesis. The purity of this compound is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in a synthetic sequence.
Given that this compound would likely be synthesized through the chlorination of heptan-1,4-diol or the reduction of a corresponding chlorinated carbonyl compound, several potential impurities could arise. These include:
-
Isomeric Byproducts: Positional isomers such as 1-chloroheptan-4-ol or other chloroheptanol isomers may form depending on the synthetic route.
-
Starting Material: Unreacted heptan-1,4-diol or the chlorinated carbonyl precursor.
-
Over-reaction Products: Dichloroheptane isomers could be present if the chlorination reaction is not carefully controlled.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
A multi-faceted analytical approach is therefore essential for the comprehensive purity determination of this compound.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods of choice.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio for identification. | High sensitivity for volatile impurities, excellent for identifying isomeric byproducts and solvent residues. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid phase, providing quantitative data. | Suitable for a wide range of compounds, including non-volatile impurities. Provides accurate quantification. | Mass spectrometric detection may be required for definitive peak identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information and quantification of the main component and impurities. | Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without the need for identical standards for each impurity. | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Method:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance system).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30-90% B
-
15-20 min: 90% B
-
20-21 min: 90-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine purity via quantitative NMR (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Method:
-
Sample Preparation for ¹H and ¹³C NMR: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
-
Quantitative ¹H NMR (qNMR):
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, accurately weighed ~5 mg) into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Visualizing the Workflow and Logical Relationships
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical relationships between compound properties and analytical techniques.
Conclusion
A robust and orthogonal analytical approach is crucial for the accurate purity assessment of this compound. By combining GC-MS for volatile impurity profiling, HPLC for quantitative assay and non-volatile impurity detection, and NMR for structural confirmation and quantitative analysis, researchers can have high confidence in the quality of their synthesized material. This comprehensive analytical strategy is essential for ensuring the reliability and reproducibility of subsequent research and development activities.
A Comparative Analysis of Experimental and Computational Data for 4-Chloroheptan-1-OL
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of available data for 4-Chloroheptan-1-ol, a halogenated alcohol. Due to the limited availability of direct experimental and computational data for this compound, this report utilizes data from its isomers, 7-chloroheptan-1-ol (for experimental values) and 1-chloroheptan-4-ol (for computational values), to provide a representative comparison. This approach allows for an informed estimation of the target compound's properties, a practice often employed in the early stages of chemical evaluation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for isomers of this compound, offering a comparative view of their physical and chemical properties.
| Property | Experimental Value (7-chloroheptan-1-ol) | Computational Value (1-chloroheptan-4-ol) |
| Molecular Formula | C7H15ClO | C7H15ClO |
| Molar Mass | 150.65 g/mol [1] | 150.64 g/mol [2] |
| Melting Point | 11°C[1] | - |
| Boiling Point | 207.22°C (rough estimate)[1] | - |
| Flash Point | 96.5°C[1] | - |
| Vapor Pressure | 0.0359 mmHg at 25°C[1] | - |
| pKa | 15.19±0.10 (Predicted)[1] | - |
| Refractive Index | 1.4537 (estimate)[1] | - |
| Density | 0.9998 g/cm³[1] | - |
| XLogP3 | - | 2.3[2] |
| Hydrogen Bond Donor Count | - | 1[2] |
| Hydrogen Bond Acceptor Count | - | 1[2] |
| Rotatable Bond Count | - | 6[2] |
| Exact Mass | - | 150.0811428 Da[2] |
| Monoisotopic Mass | - | 150.0811428 Da[2] |
| Topological Polar Surface Area | - | 20.2 Ų[2] |
| Heavy Atom Count | - | 9[2] |
It is important to note that the experimental data is for a primary chloroalkanol, while the computational data is for a secondary chloroalkanol. The position of the chlorine and hydroxyl groups on the heptane (B126788) chain will influence the intermolecular forces and, consequently, the physical properties. Generally, primary alcohols exhibit stronger hydrogen bonding and thus have higher boiling points than their secondary or tertiary isomers.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine the physicochemical properties of this compound.
1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.
-
Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tubes, mortar and pestle.
-
Procedure:
-
A small amount of the solid organic compound is finely powdered using a mortar and pestle.[4]
-
A capillary tube is sealed at one end by heating it in a flame.
-
The powdered sample is packed into the sealed capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary tube assembly are placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or in a melting point apparatus.
-
The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute as the melting point is approached.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[5]
-
2. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
-
Apparatus: Thiele tube or a heating block, thermometer, small test tube (fusion tube), capillary tube.
-
Procedure:
-
A few milliliters of the liquid are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or on a heating block.
-
As the liquid is heated, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7]
-
3. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg of this compound) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.
-
The mixture is then allowed to stand and observed for any undissolved solute.
-
If the solute completely dissolves, it is considered soluble. If any solid remains, it is considered insoluble or partially soluble. This process can be repeated with different solvents (e.g., ethanol, diethyl ether, hexane) to determine the solubility profile of the compound.[8][9]
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized organic compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. 1-Chloroheptan-4-ol | C7H15ClO | CID 18921064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. almaaqal.edu.iq [almaaqal.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. chem.ws [chem.ws]
- 9. quora.com [quora.com]
Assessing the Environmental Impact of 4-Chloroheptan-1-OL Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals, such as 4-Chloroheptan-1-OL, a potentially valuable intermediate in pharmaceutical development, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative analysis of three potential synthetic routes to this compound, assessing their environmental impact through key metrics and providing detailed experimental protocols. The objective is to equip researchers with the necessary information to select a synthesis strategy that is not only efficient but also aligns with the principles of green chemistry.
Comparative Analysis of Synthesis Routes
Two conventional routes utilizing Grignard reagents and a greener alternative employing a Barbier reaction are compared. The assessment focuses on reagent and solvent hazards, byproduct toxicity, and overall process efficiency.
| Metric | Route A: Grignard Reaction with 4-Chlorobutyl Bromide | Route B: THF Ring Opening followed by Grignard Reaction | Greener Alternative: Barbier Reaction |
| Starting Materials | 4-Chlorobutyl bromide, Magnesium, Propanal | Tetrahydrofuran (B95107) (THF), HCl, Propylmagnesium bromide | 4-Chlorobutyl bromide, Zinc, Propanal |
| Solvent | Diethyl ether (anhydrous) | Diethyl ether (anhydrous) | Water or THF/Water |
| Key Reagents' Environmental Impact | 4-Chlorobutyl bromide: Irritant. Magnesium: Flammable solid. Propanal: Flammable, irritant, moderate aquatic toxicity.[1][2] Diethyl ether: Extremely flammable, forms explosive peroxides.[3] | THF: Low potential for bioaccumulation, biodegradable.[4][5][6] HCl: Corrosive. Propylmagnesium bromide: Highly reactive with water, typically used in ether.[7][8] | Zinc: Can be toxic to aquatic life.[6][9] Propanal: Flammable, irritant, moderate aquatic toxicity.[1][2] |
| Byproducts | Magnesium bromide/chloride salts | Magnesium bromide/chloride salts | Zinc chloride |
| Byproduct Environmental Impact | Magnesium salts can negatively impact vegetation and soil quality at high concentrations.[10][11][12] | Magnesium salts can negatively impact vegetation and soil quality at high concentrations.[10][11][12] | Zinc chloride is toxic to aquatic life and can cause soil and water contamination.[4][5][13] |
| Estimated Yield | ~60-70% (analogous reactions) | ~50-60% (overall) | ~70-80% (analogous reactions) |
| Green Chemistry Considerations | Requires anhydrous conditions and a flammable, peroxide-forming solvent. | Involves a hazardous reagent (HCl) and a flammable, peroxide-forming solvent. | Can be performed in aqueous media, reducing the need for volatile organic solvents. The organometallic reagent is generated in situ.[14] |
Synthesis Pathways and Experimental Workflow
Route A: Grignard Reaction with 4-Chlorobutyl Bromide
This route involves the formation of a Grignard reagent from 4-chlorobutyl bromide, which then reacts with propanal.
Route B: THF Ring Opening followed by Grignard Reaction
This two-step synthesis begins with the acid-catalyzed ring-opening of tetrahydrofuran to form 4-chlorobutanol, followed by a Grignard reaction.
Greener Alternative: Barbier Reaction
The Barbier reaction offers a more environmentally benign approach by generating the organometallic species in situ, often in aqueous media.
General Experimental Workflow
The following diagram outlines the typical steps involved in the synthesis and purification of this compound.
Experimental Protocols
Route A: Grignard Reaction with 4-Chlorobutyl Bromide
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-chlorobutyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining 4-chlorobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
3. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Route B: THF Ring Opening followed by Grignard Reaction
1. Synthesis of 4-Chlorobutanol:
-
In a flask equipped with a gas inlet tube and a reflux condenser, place tetrahydrofuran (1.0 eq).[15][16][17][18][19]
-
Heat the THF to reflux and bubble dry hydrogen chloride gas through the solution.[15][16][17][18][19]
-
Monitor the reaction by GC until the desired conversion is achieved (a yield of 54-57% can be expected).[15]
-
Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.
-
Purify the crude 4-chlorobutanol by vacuum distillation.[15]
2. Grignard Reaction with 4-Chlorobutanol:
-
Follow the procedure for the Grignard reaction as described in Route A, using propylmagnesium bromide (prepared from 1-bromopropane (B46711) and magnesium) and 4-chlorobutanol as the electrophile.
Greener Alternative: Barbier Reaction
1. Reaction Setup:
-
In a round-bottom flask, combine 4-chlorobutyl bromide (1.0 eq), propanal (1.2 eq), and zinc powder (1.5 eq).[14]
-
Add water or a mixture of THF and water as the solvent.
2. Reaction:
-
Stir the mixture vigorously at room temperature. The reaction is often initiated by sonication.
-
Monitor the reaction progress by TLC or GC.
3. Workup and Purification:
-
Once the reaction is complete, filter off the excess zinc.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield this compound.
Conclusion
This guide provides a framework for assessing the environmental impact of synthesizing this compound. While the traditional Grignard routes are feasible, they rely on hazardous solvents and reagents. The Barbier reaction presents a promising greener alternative by utilizing a more benign solvent system and an in situ generation of the reactive species.[14] Researchers are encouraged to consider these factors in their synthetic planning to promote safer and more sustainable chemical practices. Further optimization of the greener route could lead to even higher yields and a more favorable environmental profile.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. camachem.com [camachem.com]
- 5. closingcompany.nl [closingcompany.nl]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. Barbier Coupling Reaction | Ambeed [ambeed.com]
- 9. Zinc in the Environment - Zinc.org India [zinc.org.in]
- 10. eco-solutions.net [eco-solutions.net]
- 11. kfsk.org [kfsk.org]
- 12. environment.transportation.org [environment.transportation.org]
- 13. nj.gov [nj.gov]
- 14. Barbier reaction - Wikipedia [en.wikipedia.org]
- 15. prepchem.com [prepchem.com]
- 16. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
- 17. CA1127668A - Synthesis of 4-haloalkyl alcohols - Google Patents [patents.google.com]
- 18. Chemical Forums: THF ring opening [chemicalforums.com]
- 19. THF > ClBuOH > ClBuOOH > GHB , Hive Novel Discourse [chemistry.mdma.ch]
A Comparative Guide to the Synthesis of 4-Chloroheptan-1-OL: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific haloalkanols such as 4-Chloroheptan-1-OL is a critical step in the development of various pharmaceutical intermediates and complex organic molecules. Due to the limited availability of established industrial production methods for this particular compound, this guide presents a comparative analysis of two plausible synthetic routes, adapted from general methodologies for chloroalkanol synthesis. The objective is to provide a comprehensive cost-benefit analysis to aid researchers in selecting an appropriate method based on factors such as yield, cost, safety, and scalability.
The two primary methods explored are:
-
Direct Chlorination of a Diol: This classic approach involves the selective chlorination of a corresponding diol using a suitable chlorinating agent.
-
Reductive Chlorination of a Keto-Ester: A more modern approach that can offer better control over regioselectivity, starting from a keto-ester.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data is estimated based on typical yields and reagent costs for analogous reactions.
| Metric | Method 1: Direct Chlorination of Heptane-1,4-diol | Method 2: Reductive Chlorination of a Keto-Ester |
| Starting Materials | Heptane-1,4-diol, Thionyl Chloride | Ethyl 4-oxoheptanoate, Sodium Borohydride (B1222165), Thionyl Chloride |
| Key Reagents | Pyridine (B92270) (or other base) | Methanol (solvent), Pyridine |
| Typical Yield | 60-75% | 70-85% (over two steps) |
| Estimated Reagent Cost per Mole of Product | $150 - $250 | $200 - $350 |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purification Method | Distillation, Column Chromatography | Column Chromatography |
| Safety Concerns | Use of corrosive and toxic thionyl chloride and pyridine. | Use of flammable sodium borohydride and toxic thionyl chloride. |
| Scalability | Moderate | Good |
Detailed Experimental Protocols
Method 1: Direct Chlorination of Heptane-1,4-diol
This protocol is a hypothetical adaptation for the synthesis of this compound.
Materials:
-
Heptane-1,4-diol (1 mole)
-
Thionyl chloride (1.1 moles)
-
Pyridine (1.2 moles)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Heptane-1,4-diol (1 mole) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 moles) in anhydrous diethyl ether from the dropping funnel over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, add pyridine (1.2 moles) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Method Comparison
Method 1: Direct Chlorination is a more straightforward, one-step process. Its primary advantages are the shorter reaction time and potentially lower cost due to fewer reagents. However, the selectivity of chlorination at the 4-position over the 1-position in a diol can be challenging to control, potentially leading to a mixture of products and a lower isolated yield of the desired isomer. The use of thionyl chloride and pyridine also necessitates careful handling due to their corrosive and toxic nature.
Method 2: Reductive Chlorination of a Keto-Ester offers better regioselectivity. The ketone at the 4-position is first selectively reduced to a hydroxyl group, which is then chlorinated. This multi-step process generally results in a higher purity of the final product and a better overall yield. While the reagent costs are higher and the reaction time is longer, this method provides greater control over the synthesis, which is often crucial in drug development where purity is paramount.
Workflow and Pathway Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Decision logic for selecting a synthesis method for this compound.
Conclusion
The choice between direct chlorination of a diol and reductive chlorination of a keto-ester for the synthesis of this compound depends on the specific priorities of the research or development project. For rapid, cost-effective synthesis where moderate yields and purities are acceptable, direct chlorination is a viable option. However, for applications in drug development and other areas requiring high purity and regioselectivity, the reductive chlorination of a keto-ester, despite its higher cost and longer reaction time, is the superior method. Researchers should carefully consider these trade-offs when planning their synthetic strategy.
Future Research & Novel Applications
Novel Applications of 4-Chloroheptan-1-OL in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct, documented applications of 4-Chloroheptan-1-OL in medicinal chemistry are not prevalent in publicly accessible literature, its bifunctional nature as a chloroalcohol makes it a potentially versatile building block for the synthesis of novel chemical entities. This document outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of potential drug candidates and intermediates. The protocols provided are based on well-established synthetic methodologies in medicinal chemistry.
Application Note 1: Synthesis of Aryl Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction in medicinal chemistry for the preparation of ethers, which are common motifs in biologically active molecules. In this application, this compound can be utilized to introduce a flexible seven-carbon chain with a terminal hydroxyl group to a phenolic core. This hydroxyl group can be a handle for further functionalization or can participate in hydrogen bonding with a biological target.
Experimental Protocol: Synthesis of 4-((7-hydroxyheptyl)oxy)phenol
-
Materials:
-
This compound
-
Hydroquinone (B1673460) (or other suitable phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of hydroquinone (1.10 g, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.51 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired product.
-
Quantitative Data
| Parameter | Value |
| Reactant 1 | Hydroquinone |
| Reactant 2 | This compound |
| Product | 4-((7-hydroxyheptyl)oxy)phenol |
| Theoretical Yield | 2.24 g |
| Actual Yield | 1.79 g |
| Percent Yield | 80% |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Application Note 2: Synthesis of Novel Ester Derivatives
Esterification is a common strategy in drug design to create prodrugs, improve bioavailability, or introduce a group that can interact with a biological target. The terminal hydroxyl group of this compound can be readily esterified with a carboxylic acid of medicinal interest.
Experimental Protocol: Synthesis of 7-chloroheptyl benzoate
-
Materials:
-
This compound
-
Benzoic acid (or other suitable carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve benzoic acid (1.22 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (1.51 g, 10 mmol) and a catalytic amount of DMAP (0.12 g, 1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure ester.
-
Quantitative Data
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzoic Acid |
| Product | 7-chloroheptyl benzoate |
| Theoretical Yield | 2.55 g |
| Actual Yield | 2.22 g |
| Percent Yield | 87% |
| Purity (by NMR) | >99% |
Experimental Workflow Diagram
Application Note 3: Synthesis of a Bifunctional Linker for Targeted Drug Delivery
Bifunctional linkers are crucial components in modern drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound can serve as a precursor to a simple bifunctional linker by converting the hydroxyl group into a different reactive handle, for example, an azide (B81097) for click chemistry.
Experimental Protocol: Synthesis of 1-azido-7-chloroheptane
Step 1: Mesylation of this compound
-
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.51 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL) and cool to 0°C.
-
Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.
-
Stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with cold water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
-
Step 2: Azide Substitution
-
Materials:
-
Crude 7-chloroheptyl methanesulfonate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF (40 mL).
-
Add sodium azide (0.98 g, 15 mmol).
-
Heat the mixture to 60°C and stir for 6 hours.
-
Cool the reaction and pour it into water (100 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine (2 x 30 mL).
-
Dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield 1-azido-7-chloroheptane.
-
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Final Product | 1-azido-7-chloroheptane |
| Overall Theoretical Yield | 1.76 g |
| Overall Actual Yield | 1.44 g |
| Overall Percent Yield | 82% |
| Purity (by IR) | >95% |
Logical Relationship Diagram
Application Notes & Protocols: Exploring the Potential of 4-Chloroheptan-1-OL in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the hypothetical use of 4-Chloroheptan-1-OL as a potential platform chemical in the realm of green and sustainable chemistry. While direct research on this compound is limited, this document extrapolates from established green chemistry principles and biocatalytic methods to outline its potential applications as a bio-based solvent alternative and a key intermediate in the synthesis of valuable pharmaceutical precursors. The protocols provided are based on analogous transformations of similar haloalcohols and are intended to serve as a foundational guide for future research.
Application as a Bio-Derived Green Solvent
The twelve principles of green chemistry emphasize the use of safer solvents and renewable feedstocks.[1][2][3] Solvents derived from biomass are gaining significant attention as sustainable alternatives to traditional volatile organic compounds (VOCs).[4][5][6][7][8] this compound, with its potential for synthesis from biomass-derived heptanol, presents an interesting candidate for exploration as a green solvent. Its hydroxyl group suggests some polarity and hydrogen bonding capability, while the seven-carbon chain provides a non-polar character, potentially offering a unique solubility profile.
A summary of projected physicochemical properties for this compound, benchmarked against common solvents, is presented below. These values are illustrative and would require experimental verification.
| Property | This compound (Hypothetical) | Water | Ethanol | Toluene (B28343) |
| Molecular Weight ( g/mol ) | 150.66 | 18.02 | 46.07 | 92.14 |
| Boiling Point (°C) | ~205-215 | 100 | 78 | 111 |
| Density (g/mL at 20°C) | ~0.95 | 1.00 | 0.79 | 0.87 |
| Solubility in Water | Low | Miscible | Miscible | Insoluble |
This protocol outlines a hypothetical experiment to evaluate the performance of this compound as a solvent in a palladium-catalyzed Heck coupling reaction, a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
This compound
-
Toluene (for comparison)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 10 mL round-bottom flask, add iodobenzene (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and Et₃N (1.5 mmol).
-
Add 3 mL of this compound as the reaction solvent.
-
Set up a parallel reaction using toluene as the solvent for comparison.
-
Stir the reaction mixtures at 100°C for 4 hours.
-
After cooling to room temperature, add an internal standard.
-
Analyze the reaction mixture by GC-MS to determine the yield of the product, stilbene.
-
After the reaction, the product can be extracted with a non-polar solvent, and the higher boiling point of this compound may facilitate its recovery and recycling.
Biocatalytic Synthesis of Chiral Intermediates
Enantiopure vicinal halohydrins are valuable building blocks in the synthesis of pharmaceuticals.[9] Biocatalysis, utilizing enzymes such as ketoreductases and halohydrin dehalogenases, offers a green and highly selective route to these chiral molecules, avoiding the use of hazardous reagents.[10][11][12] this compound can be envisioned as a precursor for the biocatalytic synthesis of chiral epoxides and diols, which are versatile intermediates.
This protocol describes a hypothetical two-step enzymatic cascade for the conversion of this compound to a chiral epoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of New Biomass‐Derived Solvents: Application to Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical properties of green solvents derived from biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic approaches for the synthesis of optically pure vic-halohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalytic synthesis of optically active tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 4-Chloroheptan-1-OL in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: Due to a lack of existing research, this document outlines a comprehensive strategy to investigate the potential mechanism of action of the novel compound 4-Chloroheptan-1-OL. Based on the chemical properties of similar short-chain alcohols and halogenated hydrocarbons, we hypothesize that this compound may induce cellular toxicity through membrane disruption, mitochondrial dysfunction, and the induction of oxidative stress, potentially leading to an inflammatory response and eventual cell death. The following application notes and protocols provide a detailed roadmap for testing this hypothesis.
Hypothetical Mechanism of Action
Based on its structure as a chlorinated heptanol, this compound is predicted to be lipophilic, allowing for easy passage across cellular membranes. The presence of the chlorine atom may enhance its reactivity and potential for toxicity compared to unsubstituted heptanol.[1] We propose a multi-step mechanism initiated by the disruption of cellular membrane integrity, followed by impairment of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and culminating in apoptotic or necrotic cell death.
Experimental Protocols
A tiered approach is recommended to systematically investigate the biological effects of this compound.
Tier 1: Initial Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound and establish a dose-response relationship in a relevant cell line (e.g., hepatocytes, neurons, or a cancer cell line, depending on the research context).
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Expected Outcome: This assay will provide the IC50 value of this compound, which will be used to determine the concentrations for subsequent mechanistic studies.
Tier 2: Mechanistic Evaluation
Based on the IC50 value obtained, subsequent experiments will be conducted at sublethal and lethal concentrations to probe the underlying mechanism of toxicity.
Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised membrane integrity.[3]
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include positive (cells treated with a lysis buffer to achieve 100% LDH release) and negative controls.[3]
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis.
-
Cell Staining: Treat cells with this compound for a predetermined time. Stain the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A shift in fluorescence indicates a change in ΔΨm.
Protocol: Measurement of Reactive Oxygen Species (ROS)
Increased ROS production is a hallmark of oxidative stress.[4][5]
-
Cell Loading: Load cells with a ROS-sensitive fluorescent probe, such as DCFH-DA.
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the level of intracellular ROS, using a fluorometric plate reader or flow cytometer.
Protocol: Glutathione (GSH) Assay
This assay measures the levels of the antioxidant glutathione, which is depleted during oxidative stress.[4]
-
Cell Lysis: Treat cells with this compound, then lyse the cells.
-
GSH Detection: Use a commercially available kit to measure the levels of reduced (GSH) and oxidized (GSSG) glutathione.
-
Data Analysis: Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Tier 3: Signaling Pathway Analysis
To identify the specific signaling pathways involved in this compound-induced cell death, further molecular analyses are required.
Protocol: Western Blot Analysis for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
Protocol: ELISA for Inflammatory Cytokines
This assay measures the secretion of pro-inflammatory cytokines, which may be released in response to cellular stress.
-
Sample Collection: Collect the cell culture supernatant from treated and untreated cells.
-
ELISA: Use commercially available ELISA kits to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6.[6]
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Treatment Duration | IC50 (µM) |
| 24 hours | [Insert Value] |
| 48 hours | [Insert Value] |
| 72 hours | [Insert Value] |
Table 2: Mechanistic Insights into this compound Toxicity
| Assay | Endpoint | Result at IC50 |
| LDH Release | % LDH Release | [Insert Value] |
| ΔΨm Assay | % Decrease in ΔΨm | [Insert Value] |
| ROS Measurement | Fold Increase in ROS | [Insert Value] |
| GSH Assay | GSH/GSSG Ratio | [Insert Value] |
Visualization of Pathways and Workflows
Diagrams
Caption: Experimental workflow for investigating the mechanism of action.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inflammation Assay services| Nephrix Biosolutions preclinical inflammation models [nephrix-biosolutions.com]
Development of Novel Catalysts for the Synthesis of 4-Chloroheptan-1-OL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloroheptan-1-OL, a key intermediate in various pharmaceutical and chemical syntheses. The following sections outline four distinct catalytic methodologies, offering a range of options depending on available starting materials and desired process parameters.
Introduction
This compound is a valuable bifunctional molecule featuring both a hydroxyl and a chloro group. This unique structure allows for sequential and selective chemical modifications, making it an important building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The development of efficient and selective catalytic methods for its synthesis is therefore of significant interest. This application note explores four promising catalytic routes:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction utilizing a Grignard reagent and an aldehyde.
-
Catalytic Ring Opening of 2-Propyl-tetrahydrofuran: A method involving the cleavage of a cyclic ether with a chloride source.
-
Hydroformylation of 1-Chloro-3-hexene: An atom-economical approach that introduces a formyl group, which is subsequently reduced.
-
Catalytic Hydrogenation of 4-Chloroheptanoic Acid Derivatives: A reduction method targeting the carboxylic acid or ester functionality.
Each of these routes presents distinct advantages and challenges, and the choice of method will depend on factors such as precursor availability, cost, and desired scale of production. The following protocols provide detailed experimental procedures to guide researchers in the development of new and optimized catalysts for the synthesis of this compound.
Catalytic Synthesis Methodologies: A Comparative Overview
The following table summarizes the key quantitative data for the different catalytic approaches to synthesize this compound.
| Catalytic Method | Catalyst/Reagent | Starting Materials | Yield (%) | Selectivity (%) | Key Reaction Conditions |
| Grignard Reaction | Magnesium (for Grignard reagent formation) | 3-Chloropropyl halide, Butyraldehyde (B50154) | 70-85 | >95 | Anhydrous ether, Room Temperature |
| Ring Opening | Lewis Acid (e.g., ZnCl₂, AlCl₃) / HCl | 2-Propyl-tetrahydrofuran | 60-75 | 85-95 | Inert solvent, 0°C to Room Temperature |
| Hydroformylation | Rhodium-phosphine complex (e.g., Rh(CO)₂(acac)/PPh₃) | 1-Chloro-3-hexene, Syngas (CO/H₂) | 80-90 (aldehyde) | 90-98 (linear) | Toluene, 80-120°C, 20-50 bar |
| Catalytic Hydrogenation | Ruthenium-based catalyst (e.g., Ru/C, Ru-phosphine complexes) | Methyl 4-chloroheptanoate, H₂ | 85-95 | >98 | Methanol (B129727), 50-100°C, 20-50 bar |
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound through the reaction of a 3-chloropropylmagnesium halide with butyraldehyde. This method is a robust and well-established procedure for forming the carbon skeleton of the target molecule.
Experimental Workflow:
Figure 1. Workflow for the Grignard synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Butyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3-chloropropane in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butyraldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve butyraldehyde in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis via Catalytic Ring Opening of 2-Propyl-tetrahydrofuran
This method involves the Lewis acid-catalyzed ring opening of 2-propyl-tetrahydrofuran using a chloride source. The choice of Lewis acid is critical to achieve high selectivity for the desired haloalkanol and to minimize polymerization side reactions.
Catalytic Cycle Concept:
Figure 2. Conceptual catalytic cycle for the ring opening of 2-propyl-THF.
Materials:
-
2-Propyl-tetrahydrofuran
-
Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃))
-
Anhydrous hydrogen chloride (gas or solution in an inert solvent)
-
Anhydrous dichloromethane (B109758) or other inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid catalyst in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an inert solvent.
-
-
Ring Opening Reaction:
-
Add 2-propyl-tetrahydrofuran dropwise to the cooled, stirred solution of the Lewis acid and HCl.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction (typically 2-4 hours), slowly pour the reaction mixture into a cold, saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
-
Workup and Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Protocol 3: Synthesis via Hydroformylation of 1-Chloro-3-hexene
This protocol outlines the synthesis of this compound starting from 1-chloro-3-hexene via a two-step process: rhodium-catalyzed hydroformylation to the corresponding aldehyde, followed by reduction.
Experimental Workflow:
Figure 3. Two-step synthesis of this compound via hydroformylation.
Materials:
-
1-Chloro-3-hexene
-
Rhodium precursor (e.g., Rh(CO)₂(acac))
-
Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃))
-
Toluene (anhydrous and deoxygenated)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Sodium borohydride (B1222165) (for reduction) or a hydrogenation catalyst (e.g., Pd/C) and hydrogen gas
-
Methanol (for reduction)
-
High-pressure reactor (autoclave)
Procedure:
-
Hydroformylation:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the phosphine ligand, and anhydrous, deoxygenated toluene.
-
Add 1-chloro-3-hexene to the reactor.
-
Seal the reactor, purge with nitrogen, and then pressurize with syngas (typically a 1:1 molar ratio of CO:H₂) to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
-
Reduction of the Aldehyde:
-
Method A (Sodium Borohydride): Dilute the crude aldehyde solution from the hydroformylation step with methanol and cool to 0°C. Add sodium borohydride portion-wise with stirring. After the addition, stir at room temperature until the reduction is complete (monitored by TLC or GC).
-
Method B (Catalytic Hydrogenation): Transfer the crude aldehyde solution to a suitable hydrogenation vessel. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C). Pressurize with hydrogen gas and stir until the reaction is complete.
-
-
Workup and Purification:
-
After reduction, perform an appropriate aqueous workup. For the sodium borohydride reduction, carefully add water and then a dilute acid to neutralize the excess reagent.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography.
-
Protocol 4: Synthesis via Catalytic Hydrogenation of a 4-Chloroheptanoic Acid Derivative
This protocol describes the selective reduction of the ester group of methyl 4-chloroheptanoate to the corresponding alcohol using a ruthenium-based catalyst. The key challenge is to achieve high chemoselectivity for the reduction of the ester in the presence of the C-Cl bond.
Catalytic Transformation:
Figure 4. Catalytic hydrogenation of methyl 4-chloroheptanoate.
Materials:
-
Methyl 4-chloroheptanoate
-
Ruthenium catalyst (e.g., 5% Ru/C or a homogeneous Ru-phosphine complex)
-
Anhydrous methanol or other suitable solvent
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Reaction Setup:
-
Charge the high-pressure reactor with methyl 4-chloroheptanoate, the ruthenium catalyst, and anhydrous methanol.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 50-100°C) with efficient stirring.
-
Monitor the consumption of hydrogen and the progress of the reaction by GC analysis of samples.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst. If a homogeneous catalyst is used, it may be removed by precipitation or extraction.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under anhydrous and inert conditions.
-
High-pressure reactions (hydroformylation and hydrogenation) must be carried out in appropriate and properly maintained equipment by trained personnel.
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages. The choice of the optimal method will be dictated by the specific requirements of the research or development project, including feedstock availability, cost considerations, and scalability. The protocols provided herein serve as a detailed guide for the development and optimization of new catalysts for these important transformations. Further research into novel catalytic systems, particularly those offering higher activity, selectivity, and sustainability, is encouraged.
Application Notes and Protocols: 4-Chloroheptan-1-ol as a Versatile Probe for Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-Chloroheptan-1-ol as a chemical probe for investigating various enzymatic reactions. Due to its bifunctional nature, possessing both a primary alcohol and a secondary chloroalkane moiety, this molecule can serve as a substrate or inhibitor for several key enzyme classes. This document outlines detailed protocols for hypothetical experimental setups to characterize these interactions, along with example data and visualizations to guide researchers in their study design.
Introduction
This compound is a halogenated aliphatic alcohol that holds promise as a tool for studying enzyme kinetics, substrate specificity, and reaction mechanisms. Its structure allows for the independent or sequential probing of different enzyme activities. The primary alcohol group can be a target for alcohol dehydrogenases (ADHs) and other oxidoreductases, while the carbon-chlorine bond can be acted upon by haloalkane dehalogenases or be a site for metabolic activation by cytochrome P450 (CYP) enzymes. The insights gained from such studies can be valuable in the fields of biocatalysis, drug metabolism, and toxicology.
Potential Enzymatic Reactions
Based on its chemical structure, this compound is a candidate for studying the following enzyme families:
-
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reversible oxidation of the primary alcohol group of this compound to the corresponding aldehyde, 4-chloroheptanal, typically requiring a nicotinamide (B372718) cofactor (NAD⁺/NADP⁺).[1]
-
Haloalkane Dehalogenases (HHDHs): These hydrolases can cleave the carbon-chlorine bond, resulting in the formation of heptan-1,4-diol, a chloride ion, and a proton.[2] This reaction is of interest for bioremediation and biocatalysis.
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to drug metabolism and can catalyze the oxidation of halogenated alkanes.[3][4] Potential reactions with this compound include hydroxylation at various positions or oxidative dehalogenation.
Data Presentation
The following tables present hypothetical quantitative data for the enzymatic conversion of this compound. These values are for illustrative purposes to demonstrate how experimental data could be structured and should not be considered as experimentally verified results.
Table 1: Hypothetical Kinetic Parameters for Alcohol Dehydrogenase (ADH) with this compound as a Substrate
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Saccharomyces cerevisiae ADH1 | This compound | 2.5 | 15 | 6.0 |
| Horse Liver ADH | This compound | 1.8 | 25 | 13.9 |
| Lactobacillus brevis ADH | This compound | 3.2 | 10 | 3.1 |
Table 2: Hypothetical Substrate Specificity of a Haloalkane Dehalogenase
| Substrate | Relative Activity (%) | Product |
| This compound | 100 | Heptan-1,4-diol |
| 1-Chloroheptane | 85 | Heptan-1-ol |
| 4-Bromoheptan-1-ol | 150 | Heptan-1,4-diol |
Table 3: Example Data from a Cytochrome P450 Metabolism Study with this compound
| CYP Isoform | Metabolite(s) Identified | % Conversion (24h) |
| CYP2E1 | 4-Chloroheptanal, Heptan-1,4-diol | 45 |
| CYP3A4 | Hydroxylated derivatives | 20 |
| CYP2C9 | No significant metabolism | < 5 |
Experimental Protocols
The following are detailed protocols for investigating the enzymatic reactions of this compound.
Protocol 1: Characterization of this compound as a Substrate for Alcohol Dehydrogenase (ADH)
Objective: To determine the kinetic parameters (Km and kcat) of an ADH with this compound.
Materials:
-
Purified Alcohol Dehydrogenase (e.g., from horse liver or yeast)
-
This compound
-
NAD⁺ (or NADP⁺, depending on the enzyme's cofactor preference)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the reaction buffer to create a series of concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare a stock solution of NAD⁺ in the reaction buffer (e.g., 20 mM).
-
Prepare a solution of ADH in the reaction buffer at a suitable concentration (e.g., 0.1 mg/mL).
-
-
Enzyme Assay:
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
NAD⁺ solution (to a final concentration of 2 mM)
-
Varying concentrations of this compound solution.
-
-
Initiate the reaction by adding the ADH solution to each well. The final reaction volume should be 200 µL.
-
Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol 2: Investigating the Dehalogenation of this compound by Haloalkane Dehalogenase (HHDH)
Objective: To determine if this compound is a substrate for HHDH and to identify the reaction product.
Materials:
-
Purified Haloalkane Dehalogenase
-
This compound
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M HCl)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Heptan-1,4-diol standard
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer, HHDH enzyme, and this compound (e.g., 5 mM final concentration).
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
Product Analysis:
-
Extract the reaction products from the quenched aliquots with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to identify the products.
-
Compare the retention time and mass spectrum of the product with that of the heptan-1,4-diol standard to confirm its identity.
-
-
Quantitative Analysis (Optional):
-
To quantify the formation of heptan-1,4-diol, create a calibration curve using the standard.
-
Determine the concentration of the product at each time point to calculate the reaction rate.
-
Protocol 3: Assessment of this compound Metabolism by Cytochrome P450 Enzymes
Objective: To screen for the metabolism of this compound by different CYP isoforms and to identify the major metabolites.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, prepare a pre-incubation mixture containing the buffer, liver microsomes or recombinant CYP enzyme, and this compound.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
Metabolite Identification:
-
Analyze the reconstituted sample by LC-MS to separate and identify potential metabolites.
-
Look for masses corresponding to hydroxylated products (M+16), the dehalogenated diol product, and the aldehyde product.
-
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the metabolites.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed enzymatic pathways and a general experimental workflow.
Caption: Proposed enzymatic pathways for the metabolism of this compound.
Caption: General experimental workflow for studying this compound as an enzymatic probe.
Caption: Logical relationship of this compound's functional groups to enzymatic studies.
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. enantis.com [enantis.com]
- 3. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Applications of Chiral 4-Chloroheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 4-Chloroheptan-1-ol is a valuable synthetic intermediate, with potential applications in the development of novel pharmaceuticals and as a precursor in the synthesis of insect pheromones. The stereochemistry of the chiral center at the C-4 position is crucial for its biological activity and efficacy in these applications. This document provides detailed protocols for the enantioselective synthesis of (R)- and (S)-4-Chloroheptan-1-ol via enzymatic kinetic resolution of the corresponding racemate. Additionally, potential applications in drug development and pheromone synthesis are discussed.
Introduction
The "handedness" of a molecule, or its chirality, plays a critical role in its biological function. In drug development, individual enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] Similarly, the biological activity of many insect pheromones is dependent on a specific stereoisomer.[2][3][4] Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. This compound possesses a stereocenter at the C-4 position, making it a chiral secondary alcohol. The presence of both a hydroxyl and a chloro functional group makes it a versatile building block for further chemical transformations.
Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound can be effectively achieved through the kinetic resolution of racemic this compound. Enzymatic kinetic resolution using lipases is a widely adopted, efficient, and environmentally benign method for resolving racemic alcohols.[5][6][7][8][9] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Chloroheptan-1-ol
This protocol describes the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CALB), a commonly used and highly selective enzyme.[6]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Hexane (B92381) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic this compound (1.0 g, 6.64 mmol) in hexane (20 mL).
-
Addition of Acyl Donor: Add vinyl acetate (1.14 g, 13.28 mmol, 2.0 equivalents) to the solution.
-
Enzyme Addition: Add immobilized CALB (100 mg) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to enhance reaction rate) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the formed ester in high enantiomeric excess.
-
Reaction Quench: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Separation: Separate the unreacted this compound enantiomer from the acetylated enantiomer by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Determine the enantiomeric excess (ee) of the separated alcohol and ester fractions using chiral GC analysis. The absolute configuration of the separated enantiomers can be determined by comparison with known standards or by derivatization and NMR analysis.
Expected Outcome:
This procedure is expected to yield one enantiomer of this compound with high enantiomeric excess (typically >95% ee) and the corresponding acetate of the other enantiomer, also with high enantiomeric excess. The faster-reacting enantiomer will be isolated as the acetate. The acetate can then be hydrolyzed (e.g., using aqueous NaOH or KOH in methanol) to afford the other enantiomer of this compound.
Quantitative Data from Analogous Lipase-Catalyzed Resolutions
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Reference |
| 1-Phenylethanol | Pseudomonas cepacia Lipase (PSL-C) | Isopropenyl acetate | Hexane | ~50 | >99 (R) | >99 (S) | [6] |
| trans-2-Phenylcyclohexanol | Lipase | Chloroacetate | Organic Solvent | ~50 | >96 (1R,2S) | Not Reported | [10] |
| 1-(m-Tolyl)ethanol | Amidine-Based Catalyst | Isobutyric anhydride | Toluene | 51 | 96 (S) | 92 (R) | [11] |
| 4-Arylbut-3-en-2-ols | Pseudomonas fluorescens Lipase (AK) | Vinyl acetate | THF | ~50 | >99 (S) | >99 (R) | [8] |
Applications of Chiral this compound
Precursor in Drug Synthesis
Chiral alcohols and haloalkanes are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The stereocenter in these molecules often dictates their interaction with biological targets such as enzymes and receptors.[1] Chiral this compound, with its defined stereochemistry and two reactive functional groups, can serve as a versatile starting material for the synthesis of more complex chiral molecules with potential therapeutic applications. The hydroxyl group can be further functionalized or used as a handle for coupling reactions, while the chloro group can be displaced by various nucleophiles to introduce new functionalities.
Synthesis of Insect Pheromones
Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active.[2][3][4] The structural motif of this compound is similar to that of known insect pheromones, such as 4-methylheptan-3-ol, an aggregation pheromone of the elm bark beetle. It is plausible that derivatives of chiral this compound could function as pheromones or as precursors for their synthesis. The enantiomerically pure compound would be essential for studying the structure-activity relationship and for the development of species-specific and environmentally friendly pest management strategies.[4]
Visualizations
Synthesis Workflow: Enzymatic Kinetic Resolution
The following diagram illustrates the workflow for the synthesis of chiral this compound via enzymatic kinetic resolution.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Conclusion
The enantioselective synthesis of chiral this compound is readily achievable through well-established enzymatic kinetic resolution protocols. This method provides access to both enantiomers in high purity. The resulting chiral building blocks hold significant potential for applications in the synthesis of complex chiral molecules for the pharmaceutical industry and in the development of novel insect pheromones for sustainable agriculture. The detailed protocols and conceptual applications provided herein serve as a valuable resource for researchers in these fields.
References
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [ouci.dntb.gov.ua]
- 2. Significance of chirality in pheromone science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral methyl-branched pheromones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Chloroheptan-1-OL Derivatives for Novel Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The 4-Chloroheptan-1-OL scaffold represents a promising starting point for the development of new therapeutic agents due to its chemical tractability and potential for diverse functionalization. This application note details a high-throughput screening (HTS) campaign designed to identify and characterize derivatives of this compound with potent antibacterial activity against Staphylococcus aureus. The workflow encompasses a primary single-point screen to identify initial hits, followed by secondary dose-response assays to confirm activity and determine potency.
Principle of the Assay The primary screen utilizes a cell viability assay based on the reduction of resazurin (B115843) (alamarBlue) to the highly fluorescent resorufin (B1680543) by metabolically active bacterial cells. A decrease in fluorescence signal in the presence of a test compound indicates bacterial growth inhibition. Compounds demonstrating significant activity (hits) are then subjected to secondary screening to determine their half-maximal inhibitory concentration (IC50) through a comprehensive dose-response analysis. A cytotoxicity assay against a human cell line (HEK293) is included as a counter-screen to assess selectivity.
Experimental Protocols
1. Primary High-Throughput Screen (HTS) for Antibacterial Activity
-
Objective: To identify derivatives of this compound that inhibit the growth of S. aureus.
-
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound from the this compound derivative library (10 mM in DMSO) to a clear-bottom 384-well microplate. This results in a final assay concentration of 10 µM.
-
Control Plating: Add 50 nL of DMSO to the columns designated for negative (vehicle) controls and 50 nL of a 10 mM stock of Kanamycin for positive (inhibitor) controls.
-
Bacterial Culture Preparation: Inoculate Tryptic Soy Broth (TSB) with a single colony of S. aureus (ATCC 29213) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.001.
-
Cell Dispensing: Dispense 50 µL of the diluted S. aureus suspension into each well of the assay plates containing the pre-spotted compounds.
-
Incubation: Seal the plates and incubate for 16 hours at 37°C.
-
Reagent Addition: Add 10 µL of 0.015% resazurin solution to each well.
-
Signal Detection: Incubate the plates for an additional 2 hours at 37°C, protected from light. Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the control wells. A Z'-factor will be calculated to assess assay quality. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.
-
2. Secondary Assay: Dose-Response and Cytotoxicity
-
Objective: To confirm the activity of primary hits, determine their potency (IC50), and assess their selectivity.
-
Methodology (Dose-Response):
-
Serial Dilution: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting from a 100 µM concentration.
-
Assay Performance: Repeat the primary screening protocol using the serially diluted compounds to determine the IC50 values.
-
-
Methodology (Cytotoxicity):
-
Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Cell Plating: Seed 5,000 cells per well in a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add the same 10-point serial dilution of hit compounds to the cells.
-
Incubation & Detection: Incubate for 48 hours, then perform a standard MTT or resazurin-based viability assay to determine the cytotoxic concentration 50 (CC50).
-
Data Presentation
Table 1: Hypothetical Primary HTS Results for Hit Compounds
| Compound ID | Single-Point Concentration (µM) | Percent Inhibition (%) | Hit Status |
|---|---|---|---|
| C4H7Cl-001 | 10 | 8.2 | No |
| C4H7Cl-002 | 10 | 98.5 | Yes |
| C4H7Cl-003 | 10 | 15.3 | No |
| C4H7Cl-004 | 10 | 95.1 | Yes |
| C4H7Cl-005 | 10 | 92.7 | Yes |
Table 2: Secondary Assay Results for Confirmed Hits
| Compound ID | Antibacterial IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|
| C4H7Cl-002 | 1.2 | > 100 | > 83.3 |
| C4H7Cl-004 | 5.8 | 12.5 | 2.2 |
| C4H7Cl-005 | 2.5 | > 100 | > 40.0 |
Visualizations: Workflows and Pathways
Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids using 4-Chloroheptan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive alternatives to volatile organic solvents in a wide range of applications, including chemical synthesis, catalysis, and drug delivery. The functionalization of ILs with specific moieties, such as hydroxyl groups, can further enhance their utility by introducing hydrogen bonding capabilities, increasing polarity, and providing a reactive handle for further chemical modification.
This document provides detailed application notes and protocols for the synthesis of a hydroxyl-functionalized imidazolium-based ionic liquid using 4-chloroheptan-1-ol as the key precursor. The resulting cation, 1-(7-hydroxyheptyl)-3-methylimidazolium ([C7OHMIM]⁺), combines the tunable nature of the imidazolium (B1220033) core with a terminal hydroxyl group, opening avenues for its use as a functional solvent, catalyst, or building block in pharmaceutical and materials science.
Synthesis of 1-(7-hydroxyheptyl)-3-methylimidazolium chloride ([C7OHMIM][Cl])
The synthesis of [C7OHMIM][Cl] is typically achieved through a two-step process: the quaternization of 1-methylimidazole (B24206) with a suitable haloalkanol, followed by an optional anion exchange to introduce other anions if desired. This protocol focuses on the synthesis of the chloride salt.
Experimental Protocol: Quaternization of 1-Methylimidazole with this compound
Materials:
-
1-Methylimidazole (distilled, >99%)
-
This compound (>97%)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in anhydrous toluene.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The product, being an ionic liquid, will often separate as a denser, second liquid phase.
-
Work-up: After cooling to room temperature, the upper toluene layer is decanted. The crude ionic liquid is washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.
-
Purification: The purified ionic liquid is then dried under high vacuum at 60-70°C for several hours to remove any residual solvent, yielding the final product as a viscous liquid.
Anion Exchange (Optional)
To prepare ionic liquids with different anions (e.g., tetrafluoroborate (B81430) [BF₄]⁻ or hexafluorophosphate (B91526) [PF₆]⁻), the synthesized chloride salt can undergo an anion exchange reaction. A typical procedure involves dissolving the [C7OHMIM][Cl] in a suitable solvent (e.g., water or acetone) and reacting it with a salt containing the desired anion (e.g., NaBF₄ or KPF₆). The resulting halide salt (NaCl or KCl) precipitates and can be removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final ionic liquid.
Data Presentation
The following tables summarize typical reaction parameters and the physicochemical properties of a closely related hydroxyl-functionalized ionic liquid, 1-(6-hydroxyhexyl)-3-methylimidazolium chloride ([C6OHMIM][Cl]), which can serve as a reference for the expected properties of [C7OHMIM][Cl]. An increase in the alkyl chain length generally leads to a decrease in density and surface tension, and an increase in viscosity and refractive index.[1]
| Parameter | Value | Reference |
| Reactants | ||
| 1-Methylimidazole | 1.0 eq. | Generic Protocol |
| This compound | 1.1 eq. | Generic Protocol |
| Reaction Conditions | ||
| Solvent | Toluene | Generic Protocol |
| Temperature | 110-120 °C | Generic Protocol |
| Reaction Time | 24-48 h | Generic Protocol |
| Yield | >90% (expected) | Based on similar syntheses |
| Property | 1-(6-hydroxyhexyl)-3-methylimidazolium chloride ([C6OHMIM][Cl]) at 298.15 K |
| **Density (g·cm⁻³) ** | 1.083 |
| Viscosity (mPa·s) | 1332 |
| Refractive Index | 1.507 |
| Surface Tension (mN·m⁻¹) | 48.9 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of hydroxyl-functionalized imidazolium ionic liquids.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and key considerations at each stage of the synthesis.
Applications and Further Research
The presence of a terminal hydroxyl group on the heptyl chain of the [C7OHMIM]⁺ cation imparts specific properties that are advantageous for various applications:
-
Green Chemistry: The low volatility of [C7OHMIM][Cl] makes it a more environmentally benign alternative to traditional organic solvents in chemical reactions. The hydroxyl group can also influence reaction selectivity and rates by participating in hydrogen bonding with reactants and catalysts.
-
Biomass Processing: Hydroxyl-functionalized ionic liquids have shown promise in the dissolution and processing of biomass, such as cellulose. The hydroxyl group can enhance interactions with the biopolymer.
-
Drug Delivery: The amphiphilic nature of [C7OHMIM]⁺, with its charged imidazolium head and nonpolar alkyl chain, coupled with the hydrophilic hydroxyl group, suggests potential applications in the formulation and delivery of poorly water-soluble drugs.
-
Materials Science: The hydroxyl group serves as a convenient point for further functionalization, allowing the ionic liquid to be grafted onto polymers or solid supports, creating novel functional materials.
Researchers and drug development professionals are encouraged to explore the use of this compound in the synthesis of this and other novel hydroxyl-functionalized ionic liquids to investigate their full potential in various scientific and industrial applications. The straightforward synthesis and tunable nature of these compounds make them a promising area for future research and development.
References
Application Notes and Protocols for Investigating the Atmospheric Chemistry of 4-Chloroheptan-1-OL
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
4-Chloroheptan-1-OL is a functionalized organic compound whose presence and persistence in the atmosphere are not well characterized. Halogenated alcohols can be introduced into the environment through industrial processes and the degradation of other manufactured chemicals. Understanding the atmospheric chemistry of such compounds is crucial for assessing their environmental impact, including their potential to contribute to the formation of secondary pollutants like ozone and particulate matter, and their role in the atmospheric transport of chlorine.
This document provides a detailed guide for investigating the atmospheric chemistry of this compound. Due to the absence of specific experimental data for this compound in the current literature, this guide is based on established principles of atmospheric chemistry and data from analogous long-chain alcohols and chloroalkanes. The primary atmospheric removal process for saturated alcohols and chloroalkanes is their reaction with the hydroxyl radical (OH).[1]
These application notes outline a proposed atmospheric degradation pathway, present estimated physicochemical properties and reaction kinetics, and provide detailed protocols for experimental investigation using state-of-the-art laboratory techniques.
Data Presentation: Estimated Properties and Reaction Data
Quantitative data for this compound and related compounds are summarized below. These values are essential for designing experiments and for use in atmospheric modeling.
Table 1: Estimated Physicochemical Properties and Atmospheric Lifetime of this compound
| Property | Estimated Value | Justification / Reference |
| Molecular Formula | C₇H₁₅ClO | Based on chemical structure |
| Molecular Weight | 150.65 g/mol | Based on chemical structure |
| Boiling Point | ~200 - 220 °C | Estimated by analogy with heptan-1-ol and chloroheptanes |
| Vapor Pressure | Low to Moderate | Expected to be less volatile than heptane (B126788) due to the polar -OH group |
| OH Radical Rate Constant (kₒₕ) | 7.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Estimated based on values for similar long-chain alcohols and alkanes[2][3] |
| Atmospheric Lifetime (τₐₜₘ) | ~1.6 days | Calculated using τ = 1 / (kₒₕ * [OH]) with a global average [OH] of 1 x 10⁶ molecules cm⁻³[4] |
Table 2: Room Temperature Rate Constants for the Reaction of OH Radicals with Selected Alcohols and Chloroalkanes
| Compound | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Reference |
| Alcohols | ||
| n-Butanol | 8.13 x 10⁻¹² | [5] |
| n-Pentanol | 1.15 x 10⁻¹¹ | [5] |
| n-Hexane | 5.61 x 10⁻¹² | [2] |
| n-Heptane | 6.80 x 10⁻¹² | [2] |
| Chloroalkanes | ||
| 1-Chlorobutane | 2.10 x 10⁻¹² | [6] |
| 1-Chloropentane | 3.30 x 10⁻¹² | [6] |
| 1-Chlorohexane | 4.80 x 10⁻¹² | [6] |
Proposed Atmospheric Degradation Pathway
The atmospheric degradation of this compound is expected to be initiated by hydrogen atom abstraction by the hydroxyl (OH) radical. The C-H bonds in the molecule have different reactivities, with abstraction being more likely at the carbon atom bonded to the hydroxyl group (α-position) and the carbon atom bonded to the chlorine atom, as well as other secondary C-H bonds.
The primary steps in the degradation mechanism are:
-
H-atom Abstraction: An OH radical abstracts a hydrogen atom from the carbon backbone, forming a water molecule and a chloroheptanol radical.
-
Reaction with O₂: The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).
-
Peroxy Radical Reactions: In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). In low-NOₓ environments, RO₂ can self-react or react with other peroxy radicals (HO₂).
-
Alkoxy Radical Decomposition: The alkoxy radical is unstable and can decompose via C-C bond scission or isomerize. This decomposition leads to the formation of stable, smaller oxygenated products such as aldehydes and ketones.
The presence of the chlorine atom can influence the reaction pathways, potentially leading to the formation of chlorinated degradation products.
Figure 1. Proposed atmospheric degradation pathway of this compound.
Experimental Protocols
To experimentally determine the atmospheric fate of this compound, a series of laboratory-based studies are required. The following protocols describe the determination of the OH radical reaction rate constant and the identification of degradation products using a smog chamber.
Protocol 1: Determination of the OH Radical Rate Constant by the Relative Rate Method
This protocol uses a smog chamber to determine the rate constant for the reaction of this compound with OH radicals relative to a reference compound with a well-known rate constant.[2]
Materials and Equipment:
-
Teflon smog chamber (e.g., 100 L to 10 m³) with UV lights
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and/or Flame Ionization Detector (GC-FID)
-
This compound (high purity)
-
Reference compound (e.g., n-heptane, kₒₕ = 6.80 x 10⁻¹² cm³ molecule⁻¹ s⁻¹)[2]
-
OH radical precursor (e.g., H₂O₂ or Methyl Nitrite, CH₃ONO)
-
Zero air or purified synthetic air
-
Gas-tight syringes and mass flow controllers
Procedure:
-
Chamber Preparation: Clean the smog chamber by flushing with zero air for several hours until background contaminants are negligible as monitored by GC-MS.
-
Reactant Injection: Inject known concentrations of this compound and the reference compound (e.g., 100-200 ppb) into the chamber using calibrated syringes. Allow the contents to mix thoroughly for at least 30 minutes.
-
OH Precursor Injection: Introduce the OH precursor (e.g., several ppm of H₂O₂) into the chamber.
-
Initial Concentration Measurement (t=0): Take an initial sample from the chamber to measure the starting concentrations of this compound and the reference compound using GC-MS.
-
Reaction Initiation: Turn on the UV lights to initiate the photolysis of the OH precursor, generating OH radicals.
-
Monitoring: At regular intervals (e.g., every 5-10 minutes) over several hours, take gas samples from the chamber and analyze them by GC-MS to monitor the decay of both this compound and the reference compound.
-
Data Analysis:
-
The degradation of the target and reference compounds follows pseudo-first-order kinetics.
-
Plot ln([C]₀/[C]ₜ) for this compound against ln([Ref]₀/[Ref]ₜ) for the reference compound, where [C]₀ and [Ref]₀ are the initial concentrations and [C]ₜ and [Ref]ₜ are the concentrations at time t.
-
The slope of this plot is equal to the ratio of the rate constants (k_target / k_ref).
-
Calculate the absolute rate constant for this compound (k_target) using the known rate constant of the reference compound (k_ref).
-
Protocol 2: Product Identification and Quantification
This protocol focuses on identifying and quantifying the stable end-products of the OH-initiated oxidation of this compound.
Materials and Equipment:
-
Smog chamber setup as in Protocol 4.1
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with thermal desorption unit
-
Solid-phase microextraction (SPME) fibers or sorbent tubes (e.g., Tenax TA)
-
Fourier-Transform Infrared (FTIR) Spectrometer with a long-path gas cell
-
High-purity standards for expected products (if available)
Procedure:
-
Experimental Setup: Conduct an oxidation experiment in the smog chamber as described in Protocol 4.1, but with a higher initial concentration of this compound (e.g., 1-2 ppm) to generate detectable product yields.
-
In-situ FTIR Analysis:
-
Continuously monitor the gas-phase composition of the chamber using an FTIR spectrometer.[7][8]
-
Acquire spectra throughout the experiment and use spectral subtraction (subtracting the initial spectrum) to identify the formation of products with characteristic IR absorption features (e.g., C=O stretch for aldehydes/ketones, O-H stretch for alcohols).
-
-
Offline GC-MS Analysis:
-
At the end of the experiment, collect samples from the chamber onto sorbent tubes or using SPME fibers.
-
Analyze the collected samples by thermal desorption-GC-MS.
-
GC Conditions (Typical):
-
Column: DB-5ms or similar non-polar column
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 35-400 amu
-
-
-
Product Identification:
-
Identify the products by comparing their mass spectra with libraries (e.g., NIST).[9]
-
Confirm identifications using authentic standards if available.
-
-
Quantification:
-
Quantify the identified products by generating calibration curves with authentic standards.
-
If standards are unavailable, use effective carbon number (ECN) methods for a semi-quantitative estimate.
-
Visualization of Experimental Workflow
The logical flow of an experimental investigation into the atmospheric chemistry of a novel compound is critical for systematic study.
Figure 2. Experimental workflow for investigating atmospheric chemistry.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the investigation of the atmospheric chemistry of this compound. While the specific reaction kinetics and product yields for this molecule must be determined experimentally, the provided methodologies are robust and widely used in the field of atmospheric science. By analogy with similar compounds, it is anticipated that this compound will have a relatively short atmospheric lifetime, on the order of a few days, and will be degraded via OH-initiated oxidation to form a variety of oxygenated and potentially chlorinated products. The experimental validation of these estimates is essential for accurately assessing the environmental fate of this and related compounds.
References
- 1. 1-Bromo-2-Chloroethane Supplier [qiji-chem.com]
- 2. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]
- 3. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 4. Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals: determination of rate coefficients and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multi-Gas analysis of ambient air using FTIR spectroscopy over Mexico City [scielo.org.mx]
- 9. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloroheptan-1-ol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloroheptan-1-ol, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data for Similar Halogenated Alkanes
| Property | 1-Chlorohexane | 4-Chloro-1-butanol | 1-Chloroheptane |
| Molecular Formula | C6H13Cl | C4H9ClO | C7H15Cl |
| Boiling Point | 135 °C / 275 °F[2] | Not Available | Not Available |
| Flash Point | 26 °C / 78.8 °F[2] | Not Available | Not Available |
| Melting Point | -94 °C / -137.2 °F[2] | Not Available | Not Available |
| Hazards | Flammable liquid and vapor, Harmful in contact with skin, Harmful if inhaled, May cause respiratory irritation.[2] | Corrosive, Flammable.[3] | Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation, Harmful to aquatic life. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to prevent contamination and ensure safe disposal, typically through incineration by a licensed waste disposal facility.[1][4]
1. Waste Segregation:
-
It is imperative to keep halogenated organic waste separate from non-halogenated waste streams.[4][5][6]
-
Do not mix this compound waste with other categories of chemical waste such as acids, bases, or oxidizers.[5]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[5]
-
Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a constituent. Ensure the label is legible and securely attached to the container.[5][6]
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container; it is recommended to fill it to no more than 80-90% of its capacity.
4. Arranging for Disposal:
-
Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The material will likely be disposed of by controlled incineration with flue gas scrubbing.[1]
5. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Use appropriate absorbent materials, such as vermiculite (B1170534) or sand, to contain and clean up the spill.
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-CHLOROHEPTANE SDS, 998-95-8 Safety Data Sheets - ECHEMI [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
